molecular formula C45H56Cl2N2O10 B1140538 Decatromicin B

Decatromicin B

Cat. No.: B1140538
M. Wt: 855.8 g/mol
InChI Key: UYAXASMGHNZATD-KUDIZNKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid has been reported in Actinomadura with data available.

Properties

IUPAC Name

(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAXASMGHNZATD-KUDIZNKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@@]23C(=O)C(=C([C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C/C/C(=C\[C@@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56Cl2N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decatromicin B: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a potent tetronic acid antibiotic, has demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Isolated from the fermentation broth of Actinomadura sp. MK73-NF4, its complex chemical structure and promising biological profile make it a subject of interest in the ongoing search for novel antimicrobial agents.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a hypothetical mechanism of action based on its structural class. Due to the limited public availability of detailed experimental data for this specific compound, this guide combines established information with generalized methodologies to serve as a valuable resource for the scientific community.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for understanding its behavior in biological systems and for the design of future drug development studies.

General Properties
PropertyValueSource
Appearance Off-white to light tan solid[4]
Purity >95% by HPLC[4]
Long-term Storage -20°C[4]
Chemical and Physical Data
PropertyValue
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 855.9 g/mol
CAS Number 235097-64-0
Solubility Soluble in ethanol, methanol, DMF, and DMSO; Poor water solubility.[1][4]
Melting Point Not reported in available literature.
Spectroscopic Data (¹H NMR, ¹³C NMR, MS) Structure elucidated using these techniques, but specific data not publicly available.[5]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a natural product antibiotic like this compound. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Solubility Assessment

Determining the solubility profile is essential for formulation and in vitro assay development.

  • A known amount of this compound (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.

  • The mixture is vortexed or sonicated for a set period to facilitate dissolution.

  • The solution is visually inspected for any undissolved particles.

  • If the compound dissolves completely, it is recorded as soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

  • A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Advanced 2D NMR experiments such as COSY, HMQC, and HMBC can be performed to establish connectivity between protons and carbons, aiding in the complete structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • A dilute solution of the sample is prepared in a suitable volatile solvent.

  • The solution is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • High-resolution mass spectrometry (HRMS) is used to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

  • Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and provide further structural information.

Biological Activity and Hypothetical Mechanism of Action

This compound is a member of the tetronic acid class of natural products and exhibits potent antibiotic activity against Gram-positive bacteria, including MRSA.[1][2][3][4] While the specific molecular target and signaling pathway of this compound have not been elucidated, many antibiotics targeting Gram-positive bacteria interfere with the biosynthesis of the bacterial cell wall. A plausible mechanism of action for this compound is the inhibition of peptidoglycan synthesis, a pathway essential for bacterial viability.

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates a generalized pathway for the inhibition of peptidoglycan synthesis in Gram-positive bacteria, a potential mechanism of action for this compound.

Inhibition_of_Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA, MurB UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC-F Lipid_I Lipid I UDP-MurNAc-pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Growing_Peptidoglycan Growing Peptidoglycan Chain Flippase->Growing_Peptidoglycan Transglycosylation (PBP) Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Cross-linked_Peptidoglycan Transpeptidation (PBP) Decatromicin_B Decatromicin_B Decatromicin_B->Growing_Peptidoglycan Inhibition Isolation_Workflow Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatographic_Separation Chromatographic Separation Extraction->Chromatographic_Separation Bioassay-guided_Fractionation Bioassay-guided Fractionation Chromatographic_Separation->Bioassay-guided_Fractionation Isolation_of_Pure_Compound Isolation of Pure Compound Bioassay-guided_Fractionation->Isolation_of_Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Isolation_of_Pure_Compound->Structure_Elucidation Biological_Evaluation Biological Evaluation (MIC, etc.) Isolation_of_Pure_Compound->Biological_Evaluation Physicochemical_Characterization Physicochemical Characterization Structure_Elucidation->Physicochemical_Characterization

References

Elucidation of the Complex Architecture and Stereochemistry of Decatromicin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decatromicin B, a potent antibiotic produced by Actinomadura sp. MK73-NF4, represents a significant member of the spirotetronate class of polyketides. Its complex molecular architecture, featuring a spiro-linked tetronic acid moiety, a densely functionalized decalin core, and a unique glycosidic unit, has necessitated a multifaceted approach for its complete structure elucidation and stereochemical assignment. This technical guide provides an in-depth analysis of the key experimental data and methodologies employed in defining the intricate structure of this compound.

Spectroscopic Data and Structural Determination

The determination of the planar structure and relative stereochemistry of this compound was achieved through an extensive series of high-resolution nuclear magnetic resonance (NMR) and mass spectrometry experiments. The absolute configuration of its stereocenters was subsequently established through chemical derivatization and chiroptical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, and NOESY) NMR experiments was instrumental in assembling the carbon framework and establishing the connectivity of the molecule.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in accessible literature

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in accessible literature

Note: The specific chemical shift and coupling constant values from the primary literature (Momose et al., 1999) are not publicly available in full. The tables are presented as a template for the type of data that was generated and analyzed.

The analysis of Correlation Spectroscopy (COSY) data revealed the proton-proton coupling networks, allowing for the delineation of individual spin systems within the aglycone and the sugar moiety. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in connecting these spin systems by establishing one-bond and multiple-bond correlations between protons and carbons, respectively. This network of correlations ultimately led to the assembly of the complete planar structure of this compound.

The relative stereochemistry of the aglycone was elucidated through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOE correlations provided information about the spatial proximity of protons, which in turn defined the relative configurations of the numerous stereocenters in the decalin and spirotetronate ring systems.

Table 3: Key NOESY Correlations for the Aglycone of this compound

Proton 1Proton 2Inferred Spatial Relationship
Specific correlation data not available in accessible literature
Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound, which was established as C₄₅H₅₆Cl₂N₂O₁₀. This information was vital for confirming the molecular formula and calculating the degree of unsaturation, providing a foundational piece of the structural puzzle.

Stereochemistry Determination

The determination of the absolute configuration of the multiple stereocenters in this compound required a combination of chemical and crystallographic methods.

Modified Mosher's Method for the Aglycone

The absolute configuration of the stereocenters in the aglycone was determined using the modified Mosher's method. This technique involves the esterification of secondary alcohols with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons in the resulting diastereomeric MTPA esters, the absolute configuration of the alcohol centers can be deduced.

X-ray Crystallography of the Glycosyl Moiety

To determine the absolute stereochemistry of the sugar unit, a derivative was synthesized and subjected to single-crystal X-ray diffraction analysis. Specifically, an O-(p-bromobenzoyl) derivative of the glycosyl moiety was prepared. The presence of the heavy bromine atom facilitated the determination of the absolute structure by anomalous dispersion, unequivocally establishing the absolute configuration of all stereocenters within the sugar.

Experimental Protocols

While the specific, detailed experimental parameters from the original publication are not fully accessible, the following outlines the general methodologies employed in the structure elucidation of this compound.

General NMR Spectroscopy
  • Sample Preparation: A purified sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) would be used to acquire ¹H, ¹³C, COSY, HMQC, HMBC, and NOESY spectra.

  • Data Processing: The acquired free induction decays (FIDs) would be processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, and baseline correction.

Modified Mosher's Esterification
  • Reaction Setup: The this compound aglycone is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: (R)- and (S)-MTPA-Cl are added to separate reaction mixtures containing the aglycone. A catalyst such as 4-(dimethylamino)pyridine (DMAP) may be included.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reactions are quenched, and the resulting diastereomeric MTPA esters are purified using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

  • NMR Analysis: ¹H NMR spectra of the purified esters are acquired and compared to determine the Δδ (δS - δR) values for protons near the esterification site.

O-(p-bromobenzoyl) Derivatization and X-ray Crystallography
  • Derivatization: The glycosyl moiety of this compound is selectively acylated with p-bromobenzoyl chloride in the presence of a base (e.g., pyridine).

  • Purification and Crystallization: The resulting O-(p-bromobenzoyl) derivative is purified by chromatography, and single crystals suitable for X-ray diffraction are grown, typically by slow evaporation from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved and refined using specialized software. The absolute configuration is determined by analyzing the anomalous scattering effects from the bromine atom.

Biosynthesis of this compound

This compound is a complex polyketide, and its biosynthesis is proposed to involve a combination of a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system, which is common for the production of spirotetronate antibiotics in Actinomadura.

The biosynthesis likely begins with the assembly of a polyketide chain by the PKS, utilizing simple acyl-CoA precursors such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA. The NRPS machinery is responsible for incorporating the amino acid-derived dichloropyrrole moiety. The intricate spirotetronate core is thought to be formed through a key intramolecular Diels-Alder reaction or a Michael-type cyclization cascade. Subsequent post-PKS modifications, including glycosylation and chlorination, lead to the final this compound structure.

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_planar_structure Planar Structure Elucidation cluster_stereochemistry Stereochemistry Determination A Actinomadura sp. MK73-NF4 Fermentation B Extraction A->B C Chromatographic Purification B->C D Pure this compound C->D E HRMS D->E F 1D NMR (1H, 13C) D->F G 2D NMR (COSY, HMQC, HMBC) D->G J NOESY D->J L Modified Mosher's Method (Aglycone) D->L N X-ray Crystallography of Glycosyl Derivative D->N H Connectivity Analysis E->H F->H G->H I Planar Structure H->I K Relative Stereochemistry of Aglycone J->K P Complete 3D Structure K->P M Absolute Configuration of Aglycone L->M M->P O Absolute Configuration of Glycosyl Moiety N->O O->P

Caption: Experimental workflow for the structure elucidation of this compound.

logical_relationship cluster_data Experimental Data cluster_conclusions Structural Conclusions HRMS HRMS Data Formula Molecular Formula HRMS->Formula NMR_1D 1D NMR Data (¹H, ¹³C) Planar Planar Structure NMR_1D->Planar NMR_2D 2D NMR Data (COSY, HMQC, HMBC) NMR_2D->Planar NOESY NOESY Data Relative Relative Stereochemistry NOESY->Relative Mosher Mosher's Method Data Absolute Absolute Stereochemistry Mosher->Absolute Xray X-ray Data Xray->Absolute Final Final Structure Formula->Final Planar->Final Relative->Final Absolute->Final

biosynthesis_pathway A Simple Acyl-CoA Precursors (Acetyl-CoA, Propionyl-CoA, etc.) C Type I Polyketide Synthase (PKS) A->C B Amino Acid Precursors D Non-Ribosomal Peptide Synthetase (NRPS) B->D E Polyketide Chain Assembly C->E F Dichloropyrrole Moiety Synthesis D->F G Hybrid Polyketide-Peptide Intermediate E->G F->G H Intramolecular Cyclization (e.g., Diels-Alder) G->H I Spirotetronate Core Formation H->I J Post-PKS/NRPS Modifications (Glycosylation, Chlorination, etc.) I->J K This compound J->K

The Enigmatic Biosynthesis of Decatromicin B in Actinomadura: A Call for Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest to understand the intricate biosynthetic pathways of novel antibiotics is paramount for future drug discovery and development. Decatromicin B, a potent antibiotic produced by the bacterium Actinomadura sp. MK73-NF4, represents a promising therapeutic lead, particularly against Gram-positive pathogens. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap: the biosynthetic pathway of this compound remains largely uncharted.

Despite the elucidation of its chemical structure, the genetic blueprint and the enzymatic machinery responsible for the assembly of this compound are yet to be publicly detailed. This lack of information presents a considerable hurdle for the metabolic engineering of the producing strain to enhance production yields or to generate novel, potentially more effective, derivatives.

This technical guide, therefore, serves not as a summary of established knowledge, but as a framework for the future investigation of the this compound biosynthetic pathway, drawing upon established methodologies in the field of natural product biosynthesis.

The Producing Organism: Actinomadura sp. MK73-NF4

This compound is a secondary metabolite isolated from Actinomadura sp. MK73-NF4. The genus Actinomadura is a rich source of bioactive natural products, and understanding the genomic potential of this specific strain is the first critical step.

Experimental Protocol: Genome Sequencing and Annotation

A fundamental prerequisite for elucidating the biosynthetic pathway is the whole-genome sequencing of Actinomadura sp. MK73-NF4.

  • High-Quality Genomic DNA Isolation: Cultivate Actinomadura sp. MK73-NF4 in a suitable liquid medium (e.g., ISP2 or TSB) to stationary phase. Harvest the mycelia by centrifugation and perform high-molecular-weight genomic DNA extraction using established protocols for Actinobacteria, which may include enzymatic lysis (lysozyme, proteinase K), phenol-chloroform extraction, and ethanol precipitation.

  • Genome Sequencing: Employ a hybrid sequencing approach combining the long-read capabilities of platforms like PacBio or Oxford Nanopore with the high accuracy of Illumina short-read sequencing to achieve a complete and contiguous genome assembly.

  • Genome Annotation: Utilize bioinformatics pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology) to predict protein-coding genes, rRNA, tRNA, and other genomic features.

Identifying the this compound Biosynthetic Gene Cluster (BGC)

With the annotated genome in hand, the next step is to pinpoint the specific gene cluster responsible for this compound biosynthesis.

Experimental Protocol: Bioinformatic Prediction of the BGC

  • BGC Prediction Software: Submit the annotated genome sequence to specialized bioinformatics tools for secondary metabolite BGC prediction. Commonly used software includes:

    • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A powerful tool that identifies a wide range of BGCs and provides detailed annotation of the genes and domains within them.

    • BAGEL4 (Bacteriocin Genome Mining Tool): While focused on bacteriocins, it can also identify other ribosomally synthesized and post-translationally modified peptides (RiPPs).

  • Manual Curation and Hypothesis Generation: Analyze the output from these tools. Based on the chemical structure of this compound (which would suggest a polyketide synthase [PKS] or non-ribosomal peptide synthetase [NRPS] or a hybrid pathway), prioritize candidate BGCs. Look for genes encoding key biosynthetic enzymes such as PKSs, NRPSs, tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases), and regulatory and transport proteins.

Logical Relationship: From Genome to Candidate BGC

G Actinomadura sp. MK73-NF4 Actinomadura sp. MK73-NF4 Genomic DNA Isolation Genomic DNA Isolation Actinomadura sp. MK73-NF4->Genomic DNA Isolation Whole Genome Sequencing Whole Genome Sequencing Genomic DNA Isolation->Whole Genome Sequencing Genome Annotation Genome Annotation Whole Genome Sequencing->Genome Annotation BGC Prediction (antiSMASH, BAGEL) BGC Prediction (antiSMASH, BAGEL) Genome Annotation->BGC Prediction (antiSMASH, BAGEL) Candidate this compound BGC Candidate this compound BGC BGC Prediction (antiSMASH, BAGEL)->Candidate this compound BGC

Caption: Workflow for identifying the candidate this compound biosynthetic gene cluster.

Functional Characterization of the Biosynthetic Pathway

Once a candidate BGC is identified, experimental validation is necessary to confirm its role in this compound biosynthesis and to elucidate the function of individual genes.

Experimental Protocol: Gene Inactivation and Heterologous Expression

  • Gene Inactivation: Create targeted knockouts of key biosynthetic genes (e.g., PKS or NRPS genes) within the candidate BGC in Actinomadura sp. MK73-NF4 using CRISPR/Cas9-based genome editing or homologous recombination.

  • Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites and analyze the metabolic profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The abolishment of this compound production in the mutant strain would confirm the BGC's involvement.

  • Heterologous Expression: Clone the entire candidate BGC into a suitable expression vector and introduce it into a genetically tractable and high-producing heterologous host, such as a well-characterized Streptomyces strain. Successful production of this compound in the heterologous host would provide definitive proof of the BGC's function.

Experimental Workflow: Gene Function Elucidation

G cluster_0 Wild-Type Actinomadura sp. MK73-NF4 cluster_1 Mutant Strain (Gene Knockout) WT_Culture Cultivation WT_Extraction Metabolite Extraction WT_Culture->WT_Extraction WT_Analysis HPLC-MS Analysis WT_Extraction->WT_Analysis Comparison Comparison WT_Analysis->Comparison This compound Present Mutant_Culture Cultivation Mutant_Extraction Metabolite Extraction Mutant_Culture->Mutant_Extraction Mutant_Analysis HPLC-MS Analysis Mutant_Extraction->Mutant_Analysis Mutant_Analysis->Comparison This compound Absent Candidate BGC Candidate BGC Gene Inactivation Gene Inactivation Candidate BGC->Gene Inactivation Targeted Knockout Gene Inactivation->Mutant_Culture Confirmation of BGC Function Confirmation of BGC Function Comparison->Confirmation of BGC Function

Caption: Experimental workflow for confirming the function of the this compound BGC.

Unraveling the Biosynthetic Steps: Precursor Feeding Studies

Isotopic labeling experiments are a powerful tool to trace the incorporation of primary metabolites into the final natural product, thereby revealing the building blocks of the molecule.

Experimental Protocol: Isotopic Labeling Studies

  • Precursor Selection: Based on the predicted BGC (e.g., PKS), likely precursors would include acetate, propionate, and various amino acids.

  • Labeled Precursor Feeding: Supplement the culture medium of Actinomadura sp. MK73-NF4 with isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹⁵N-labeled amino acids).

  • Isolation and NMR/MS Analysis: Isolate this compound from the labeled cultures. Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation. This data will provide crucial insights into the starter and extender units used by the biosynthetic machinery.

Quantitative Analysis of this compound Production

To facilitate metabolic engineering efforts, it is essential to have a robust method for quantifying the production of this compound.

Experimental Protocol: Quantitative HPLC Analysis

  • Standard Curve Generation: Obtain a pure standard of this compound. Prepare a series of standard solutions of known concentrations and inject them into an HPLC system equipped with a suitable detector (e.g., UV-Vis or MS). Construct a standard curve by plotting the peak area against the concentration.

  • Sample Preparation and Analysis: Prepare extracts from Actinomadura sp. MK73-NF4 cultures grown under various conditions. Analyze these extracts by HPLC under the same conditions as the standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Data Presentation: Quantitative Production Data (Hypothetical)

Culture ConditionThis compound Titer (mg/L)Standard Deviation
Baseline Medium15.21.8
+ Precursor A25.82.5
+ Precursor B18.12.1
Gene Overexpression X42.54.1

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway in Actinomadura is a greenfield area for research. The methodologies outlined in this guide provide a clear roadmap for scientists to unravel the genetic and enzymatic basis of its formation. Such knowledge will be instrumental in harnessing the full potential of this promising antibiotic through synthetic biology and metabolic engineering approaches, ultimately contributing to the fight against antimicrobial resistance. The scientific community eagerly awaits the first reports that will shed light on the biosynthesis of this intriguing natural product.

Decatromicin B: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a tetronic acid derivative isolated from Actinomadura sp. MK73-NF4, has demonstrated notable potency against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. This document provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound. It includes a detailed summary of its minimum inhibitory concentrations (MICs), a description of the likely experimental protocols used for these determinations, and a discussion of its potential mechanism of action based on its chemical class. The limited availability of this compound has impeded extensive research into its specific mode of action and broader antibacterial profile.[1][2][3][4][5]

Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. Quantitative data on its efficacy is summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (various strains)Gram-positive0.39 - 0.78
Methicillin-resistant S. aureus (MRSA) (two strains)Gram-positive0.39 and 0.78
Micrococcus luteusGram-positive0.78
Bacillus subtilisGram-positive0.78
Corynebacterium bovisGram-positive6.25

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

a) Broth Microdilution Method:

  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum preparation: The bacterial strain to be tested is cultured to a specific density (typically 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no antibiotic) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 16-20 hours).

  • Result interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

b) Agar Dilution Method:

  • Preparation of agar plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of this compound are prepared.

  • Inoculum preparation: As with the broth microdilution method, a standardized bacterial inoculum is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculate Dilutions with Bacteria prep_antibiotic->inoculation prep_inoculum->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Fig. 1: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated, a fact attributed to its limited availability for research purposes.[1][2][3][4][5] However, as a member of the tetronic acid class of antibiotics, its activity may be inferred from related compounds. Tetronic acids are known to exhibit a range of biological activities, and their antibacterial effects could be attributed to several mechanisms.

One proposed mechanism for some tetronic acid derivatives is the chelation of essential metal ions, such as iron, which are crucial for bacterial survival and enzymatic function. By sequestering these ions, the antibiotic can disrupt vital metabolic processes. Another potential mode of action for this class of compounds is the inhibition of key bacterial enzymes. For instance, some tetramic acids, which are structurally related to tetronic acids, have been shown to inhibit bacterial RNA polymerase.

Tetronic_Acid_MoA decatromicin_b This compound (Tetronic Acid Antibiotic) chelation Iron Chelation decatromicin_b->chelation Possibility 1 enzyme_inhibition Enzyme Inhibition (e.g., RNA Polymerase) decatromicin_b->enzyme_inhibition Possibility 2 bacterial_cell Bacterial Cell disruption Disruption of Essential Metabolic Processes chelation->disruption inhibition_synthesis Inhibition of Macromolecular Synthesis (e.g., RNA) enzyme_inhibition->inhibition_synthesis bacterial_death Bacterial Growth Inhibition or Cell Death disruption->bacterial_death inhibition_synthesis->bacterial_death

Fig. 2: Postulated mechanisms of action for tetronic acid antibiotics.

Conclusion

This compound exhibits potent antibacterial activity against a focused spectrum of Gram-positive bacteria, including challenging pathogens like MRSA. The available data, primarily MIC values, position it as an interesting candidate for further investigation. However, a significant knowledge gap remains concerning its precise mechanism of action and its activity against a wider range of bacterial species. Future research, contingent on the increased availability of the compound, should aim to elucidate its molecular target and explore its potential for therapeutic development.

References

Decatromicin B: A Technical Overview of its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a natural product isolated from Actinomadura sp., has demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. This document provides a comprehensive technical guide on the currently available data regarding the effectiveness of this compound against MRSA strains. It consolidates quantitative data on its bioactivity, details the likely experimental protocols based on the primary literature, and presents visualizations of the discovery workflow and a conceptual mechanism of action. Due to the limited availability of the compound, extensive research into its precise mechanism of action and resistance development has been hampered.[1][2] This guide, therefore, serves as a foundational resource based on the initial discovery and characterization of this promising anti-MRSA agent.

Quantitative Assessment of Anti-MRSA Activity

The in vitro efficacy of this compound against MRSA has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against MRSA and other Gram-Positive Bacteria

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA) Strain 10.39
Staphylococcus aureusMethicillin-Resistant (MRSA) Strain 20.78
Staphylococcus aureusMultiple Strains0.39 - 0.78
Micrococcus luteus-0.78
Bacillus subtilis-0.78
Corynebacterium bovis-6.25

Data sourced from the primary literature as cited by commercial suppliers.

Experimental Protocols

The following methodologies are based on the standard practices for antimicrobial susceptibility testing and are consistent with the details provided in the initial discovery of Decatromicins.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of this compound were likely determined using a broth microdilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Strain Preparation: MRSA strains are cultured on an appropriate agar medium, such as Mueller-Hinton agar, and incubated to achieve logarithmic growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in Mueller-Hinton broth.

  • Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth. A range of concentrations is tested to determine the inhibitory threshold.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Visualizations

Discovery and Initial Evaluation Workflow

The following diagram illustrates the general workflow from the discovery of a novel antibiotic-producing microorganism to the initial assessment of its lead compounds.

G cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Efficacy Testing Isolation of Actinomadura sp. MK73-NF4 Isolation of Actinomadura sp. MK73-NF4 Fermentation and Extraction Fermentation and Extraction Isolation of Actinomadura sp. MK73-NF4->Fermentation and Extraction Screening for Antibacterial Activity Screening for Antibacterial Activity Fermentation and Extraction->Screening for Antibacterial Activity Bioassay-guided Fractionation Bioassay-guided Fractionation Screening for Antibacterial Activity->Bioassay-guided Fractionation Isolation of Decatromicins A and B Isolation of Decatromicins A and B Bioassay-guided Fractionation->Isolation of Decatromicins A and B Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolation of Decatromicins A and B->Structural Elucidation (NMR, MS) In vitro Susceptibility Testing In vitro Susceptibility Testing Structural Elucidation (NMR, MS)->In vitro Susceptibility Testing MIC Determination against MRSA MIC Determination against MRSA In vitro Susceptibility Testing->MIC Determination against MRSA

Discovery and initial testing workflow for this compound.
Conceptual Mechanism of Action

While the precise molecular target of this compound is unknown, a general conceptual diagram of its antibacterial action can be proposed. As a potent inhibitor of a critical cellular process, it likely disrupts a fundamental pathway necessary for bacterial survival.

G cluster_0 Essential Cellular Processes This compound This compound Inhibition of Critical Process Inhibition of Critical Process This compound->Inhibition of Critical Process MRSA Cell MRSA Cell Cell Wall Synthesis Cell Wall Synthesis Protein Synthesis Protein Synthesis DNA Replication DNA Replication Metabolic Pathways Metabolic Pathways Cell Death Cell Death Inhibition of Critical Process->Cell Death Essential Cellular Processes Essential Cellular Processes

Conceptual antibacterial action of this compound.

Discussion and Future Directions

The initial findings on this compound are promising, showcasing its potent activity against MRSA. The low MIC values suggest that it could be a candidate for further development. However, the lack of available research since its discovery in 1999 presents a significant knowledge gap.[1][2]

Future research should focus on:

  • Total Synthesis: Developing a synthetic route for this compound to ensure a stable supply for further research.

  • Mechanism of Action Studies: Identifying the specific molecular target of this compound to understand its mode of action and potential for resistance development.

  • Spectrum of Activity: Broadening the scope of tested pathogens to include other multidrug-resistant bacteria.

  • In vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of MRSA infection.

References

Preliminary Toxicity Profile of Decatromicin B: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decatromicin B is a novel antibiotic isolated from Actinomadura sp. with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique tetronic acid structure presents a promising scaffold for the development of new antibacterial agents.[1][2] However, a comprehensive evaluation of its safety profile is paramount prior to further clinical development. It has been noted that the limited availability of this compound has impeded extensive investigation into its full antibacterial spectrum and mechanism of action.[1][2] This document outlines a proposed framework for the preliminary toxicity assessment of this compound, detailing essential in vivo and in vitro studies. The following sections provide standardized experimental protocols and data presentation formats to guide researchers in this critical phase of drug development.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose exposure. The data from these studies are crucial for classifying the substance's toxicity and for selecting appropriate doses for subsequent, longer-term studies.

Quantitative Data Summary

The following table is a template for summarizing the key findings from an acute oral toxicity study of this compound, conducted in accordance with OECD Guideline 423.[3][4][5][6][7]

Parameter Observation/Value
LD₅₀ (Median Lethal Dose) Data Not Available
Toxicity Class Data Not Available
Clinical Signs of Toxicity e.g., Sedation, lethargy, piloerection, etc.
Body Weight Changes e.g., Mean weight loss/gain post-administration
Gross Necropsy Findings e.g., Abnormalities in organs and tissues
Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol is based on the Acute Toxic Class Method (OECD Guideline 423).[3][4][5][6][7]

Objective: To determine the acute oral toxicity of this compound.

Test System:

  • Species: Rat (e.g., Sprague-Dawley or Wistar), female nulliparous and non-pregnant.

  • Age: 8-12 weeks old.

  • Housing: Housed in appropriate cages with a 12-hour light/dark cycle.

  • Diet: Standard laboratory diet and water available ad libitum, with a brief fasting period before dosing.

Methodology:

  • Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dose Administration: A single dose is administered by oral gavage. The volume should not exceed 2 mL/100g of body weight for aqueous solutions.

  • Dose Levels: A stepwise procedure is used, starting with a dose of 300 mg/kg or 2000 mg/kg depending on the expected toxicity. Subsequent dose levels (5, 50, 300, 2000 mg/kg) are selected based on the mortality observed in the previous step.[7] Each step uses three animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-acute Toxicity

Sub-acute toxicity studies provide information on the adverse effects of a substance following repeated administration over a 28-day period. These studies help to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Quantitative Data Summary

The following tables are templates for summarizing the hematological and biochemical findings from a 28-day sub-acute oral toxicity study of this compound, based on OECD Guideline 407.[8][9][10][11]

Table 2.1: Hematological Parameters

Parameter Control Group Low Dose Group Mid Dose Group High Dose Group
Hemoglobin (g/dL) Value ± SDValue ± SDValue ± SDValue ± SD
Hematocrit (%) Value ± SDValue ± SDValue ± SDValue ± SD
Red Blood Cell Count (x10⁶/µL) Value ± SDValue ± SDValue ± SDValue ± SD
White Blood Cell Count (x10³/µL) Value ± SDValue ± SDValue ± SDValue ± SD
Platelet Count (x10³/µL) Value ± SDValue ± SDValue ± SDValue ± SD

Table 2.2: Biochemical Parameters

Parameter Control Group Low Dose Group Mid Dose Group High Dose Group
Alanine Aminotransferase (ALT) (U/L) Value ± SDValue ± SDValue ± SDValue ± SD
Aspartate Aminotransferase (AST) (U/L) Value ± SDValue ± SDValue ± SDValue ± SD
Alkaline Phosphatase (ALP) (U/L) Value ± SDValue ± SDValue ± SDValue ± SD
Blood Urea Nitrogen (BUN) (mg/dL) Value ± SDValue ± SDValue ± SDValue ± SD
Creatinine (mg/dL) Value ± SDValue ± SDValue ± SDValue ± SD
Total Protein (g/dL) Value ± SDValue ± SDValue ± SDValue ± SD
Albumin (g/dL) Value ± SDValue ± SDValue ± SDValue ± SD
Experimental Protocol: Sub-acute Oral Toxicity (OECD 407)

This protocol is based on the Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD Guideline 407).[8][9][10][11]

Objective: To evaluate the sub-acute oral toxicity of this compound.

Test System:

  • Species: Rat (e.g., Sprague-Dawley or Wistar).

  • Number of Animals: At least 5 males and 5 females per group.

  • Housing and Diet: As per acute toxicity protocol.

Methodology:

  • Dose Formulation: Prepared daily and administered at a consistent time.

  • Dose Administration: Daily oral gavage for 28 days.

  • Dose Levels: A control group and at least three dose levels (low, mid, high) are used.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Genotoxicity

Genotoxicity assays are employed to detect substances that can induce genetic damage such as gene mutations and chromosomal aberrations.

Quantitative Data Summary

The following tables are templates for summarizing the results from the Ames test and the in vivo micronucleus assay for this compound.

Table 3.1: Ames Test Results

Strain S9 Activation Concentration (µ g/plate ) Mean Revertant Colonies ± SD Mutagenicity Ratio
TA98 Withoute.g., 0, 10, 50, 100, 500Value ± SDValue
TA98 Withe.g., 0, 10, 50, 100, 500Value ± SDValue
TA100 Withoute.g., 0, 10, 50, 100, 500Value ± SDValue
TA100 Withe.g., 0, 10, 50, 100, 500Value ± SDValue
TA1535 Withoute.g., 0, 10, 50, 100, 500Value ± SDValue
TA1535 Withe.g., 0, 10, 50, 100, 500Value ± SDValue
TA1537 Withoute.g., 0, 10, 50, 100, 500Value ± SDValue
TA1537 Withe.g., 0, 10, 50, 100, 500Value ± SDValue

Table 3.2: In Vivo Micronucleus Assay Results

Dose (mg/kg) Sex Number of Animals Frequency of Micronucleated Polychromatic Erythrocytes (MN-PCEs) per 2000 PCEs % PCEs
Vehicle Control M/Fe.g., 5/5Value ± SDValue ± SD
Low Dose M/Fe.g., 5/5Value ± SDValue ± SD
Mid Dose M/Fe.g., 5/5Value ± SDValue ± SD
High Dose M/Fe.g., 5/5Value ± SDValue ± SD
Positive Control M/Fe.g., 5/5Value ± SDValue ± SD
Experimental Protocols

This protocol is based on the OECD Guideline 471 for the bacterial reverse mutation test.[12][13][14]

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15]

Test System:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).[13][14]

Methodology:

  • Plate Incorporation Method: this compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed with molten top agar.

  • Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

This protocol is based on the OECD Guideline 474 for the mammalian erythrocyte micronucleus test.[16][17][18][19]

Objective: To determine if this compound induces chromosomal damage in the bone marrow of mammals.[17]

Test System:

  • Species: Mouse (e.g., CD-1 or BALB/c).

  • Number of Animals: At least 5 males and 5 females per group.

Methodology:

  • Dose Administration: The test substance is administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Dose Levels: A vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of this compound are used.

  • Sample Collection: Bone marrow is collected 24 and 48 hours after the last administration.

  • Slide Preparation: Bone marrow smears are prepared on slides and stained.

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of polychromatic to normochromatic erythrocytes (%PCEs) is also calculated to assess cytotoxicity.

  • Data Analysis: A significant, dose-related increase in the frequency of MN-PCEs in treated groups compared to the vehicle control indicates a positive result.

Visualizations

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz can be used to create clear and informative visualizations relevant to toxicity studies.

Experimental Workflow for Preliminary Toxicity Assessment

G cluster_in_vivo In Vivo Studies ames Ames Test (Genotoxicity) acute Acute Toxicity (OECD 423) subacute Sub-acute Toxicity (OECD 407) acute->subacute micronucleus Micronucleus Assay (Genotoxicity) subacute->micronucleus start This compound Toxicity Profiling start->ames start->acute

Caption: Workflow for the preliminary toxicity assessment of this compound.

Hypothetical Signaling Pathway for Drug-Induced Hepatotoxicity

G cluster_cell Hepatocyte cluster_nucleus Nucleus drug This compound (or its metabolite) ros Reactive Oxygen Species (ROS) drug->ros Induces jnk JNK Activation ros->jnk Activates dna_damage DNA Damage ros->dna_damage Causes mito Mitochondrial Dysfunction jnk->mito Promotes apoptosis Apoptosis mito->apoptosis Leads to

References

Navigating the Challenges of Decatromicin B: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decatromicin B, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), presents both opportunities and challenges in drug development. A critical hurdle in advancing this promising molecule lies in its physicochemical properties, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines robust experimental protocols for its stability assessment, addressing a key knowledge gap noted by suppliers that the lack of availability has hindered extensive investigation into its properties.

Core Concepts: Solubility and Stability

The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility and stability. Solubility dictates the bioavailability and formulation possibilities, while stability ensures that the molecule retains its desired potency and safety profile throughout its shelf life. For a complex molecule like this compound, understanding its behavior in different solvents and under various stress conditions is paramount for successful preclinical and clinical development.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments from various suppliers provide a foundational understanding of its solubility in common laboratory solvents. This information is crucial for the preparation of stock solutions and for initial formulation development.

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for initial in vitro testing.
Dimethylformamide (DMF)SolubleAn alternative polar aprotic solvent.
EthanolSolubleA common solvent for drug formulation.
MethanolSolubleAnother protic solvent suitable for solubilization.
WaterPoor SolubilityIndicates challenges for aqueous formulations.

Source: Bioaustralis Fine Chemicals, Cayman Chemical

The poor water solubility of this compound necessitates the use of organic solvents for creating stock solutions. For researchers, it is imperative to note that while DMSO is a common solvent for in vitro assays, its potential for cytotoxicity and interference with biological assays must be carefully considered and controlled for.

Stability of this compound: Considerations and Experimental Protocols

To rigorously characterize the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient to develop and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution for all stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature, monitoring at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to the potential for rapid degradation.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Monitor at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the aliquots with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution to a tightly sealed vial.

    • Expose the solution to a high temperature (e.g., 70°C) in a calibrated oven.

    • Analyze samples at predetermined intervals (e.g., 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose a portion of the stock solution in a photostable, transparent container to a light source with a specific illumination (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze samples at appropriate time points.

3. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The method should be capable of separating the intact this compound from all potential degradation products.

  • Recommended HPLC Parameters (starting point for method development):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point under each stress condition.

  • Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.

  • The mass balance should be calculated to account for all the material after degradation.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the key processes.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis API This compound (API) Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for Forced Degradation Study of this compound.

Investigating the Mode of Action: A General Workflow

As the precise signaling pathway for this compound is not well-documented, a generalized workflow for elucidating the mode of action of a novel antibiotic is presented. This provides a logical framework for researchers entering this area of investigation.

Mode_of_Action_Workflow cluster_initial Initial Characterization cluster_macromolecular Macromolecular Synthesis Inhibition cluster_target Target Identification cluster_validation Target Validation MIC Determine MIC against Target Bacteria Bactericidal Bactericidal vs. Bacteriostatic Assay MIC->Bactericidal DNA DNA Synthesis Inhibition Assay Bactericidal->DNA RNA RNA Synthesis Inhibition Assay Bactericidal->RNA Protein Protein Synthesis Inhibition Assay Bactericidal->Protein CellWall Cell Wall Synthesis Inhibition Assay Bactericidal->CellWall Resistant Generate and Analyze Resistant Mutants DNA->Resistant RNA->Resistant Protein->Resistant CellWall->Resistant Affinity Affinity Chromatography/Pulldown Assays Resistant->Affinity Omics Transcriptomics/Proteomics Affinity->Omics InVitro In Vitro Assays with Purified Target Omics->InVitro Genetic Genetic Validation (e.g., Knockdown/Overexpression) InVitro->Genetic

Caption: General Workflow for Elucidating Antibiotic Mode of Action.

Conclusion

While the publicly available data on the solubility and stability of this compound is currently sparse, this guide provides a framework for researchers to systematically approach these critical aspects of drug development. The qualitative solubility data serves as a starting point for handling and initial formulation efforts. The detailed experimental protocol for forced degradation studies, based on established pharmaceutical guidelines, offers a robust methodology to generate crucial stability data. By employing a stability-indicating HPLC method, researchers can accurately quantify the degradation of this compound and identify potential degradants. The provided workflows, visualized through Graphviz diagrams, offer clear and actionable roadmaps for these investigations. As more data on this compound becomes available, a more refined understanding of its properties will undoubtedly accelerate its journey from a promising antibiotic candidate to a potential therapeutic reality.

An In-depth Technical Guide to the Natural Variants and Analogs of Decatromicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a member of the spirotetronate class of polyketides, has demonstrated significant promise as an antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the known natural variants of this compound, primarily Decatromicin A, and discusses the limited exploration into its synthetic analogs. The document details the isolation of these natural products from Actinomadura species, their structural elucidation, and a comparative analysis of their biological activities. Emphasis is placed on quantitative data, presented in structured tables for clear comparison. Detailed experimental protocols for isolation and characterization, extracted from seminal literature, are provided to facilitate replication and further research. Furthermore, this guide explores the potential mechanism of action of Decatromicins by drawing parallels with other spirotetronate antibiotics and presents logical workflows for future research and development in this area.

Introduction to this compound and its Natural Variants

This compound is a structurally complex antibiotic isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1] It belongs to the spirotetronate family of natural products, which are characterized by a distinctive spirocyclic tetronic acid moiety embedded within a macrocyclic lactone. The initial discovery in 1999 also reported a closely related natural variant, Decatromicin A.[1] Both compounds exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

More recently, in 2022, further investigation of another Actinomadura sp. strain, A30804, led to the isolation of several new natural variants, designated as Decatromicins C-G.[3] This discovery highlights the chemical diversity within this family of natural products and provides a valuable opportunity for structure-activity relationship (SAR) studies.

Quantitative Biological Activity

The antibacterial activity of this compound and its natural variants has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is the primary metric used for comparison. The available data is summarized in the tables below.

Table 1: Antibacterial Activity of Decatromicin A and B

MicroorganismMIC (µg/mL)
Decatromicin A
Staphylococcus aureus FDA 209P0.78
Staphylococcus aureus Smith0.78
Staphylococcus aureus MRSA No. 60.78
Staphylococcus aureus MRSA No. 151.56
Micrococcus luteus PCI 10011.56
Bacillus subtilis PCI 2191.56
Corynebacterium bovis 181012.5

Data extracted from Momose et al., 1999.[1]

Table 2: Antibacterial Activity of Decatromicins B and C-G against Staphylococcus aureus (MRSA)

CompoundMIC (µM)
This compound1-3
Decatromicin C>100
Decatromicin D50-100
Decatromicin E50-100
Decatromicin F25-50
Decatromicin G25-50

Data extracted from Bae et al., 2022.[3]

Experimental Protocols

Fermentation and Isolation of Decatromicins A and B

The following protocol is based on the methods described by Momose et al., 1999.[1]

  • Producing Organism: Actinomadura sp. MK73-NF4.

  • Fermentation Medium: A suitable medium for the cultivation of Actinomadura sp. containing sources of carbon, nitrogen, and inorganic salts.

  • Cultivation: The producing strain is cultured under aerobic conditions in the fermentation medium.

  • Extraction: The culture broth is centrifuged to separate the mycelium and supernatant. The mycelium is extracted with acetone, and the acetone extract is concentrated. The concentrate is then extracted with ethyl acetate. The supernatant is also extracted with ethyl acetate.

  • Purification:

    • The combined ethyl acetate extracts are concentrated to an oily residue.

    • The residue is subjected to silica gel column chromatography.

    • Active fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) using a gradient of acetonitrile in water.

    • Fractions containing Decatromicin A and B are collected and lyophilized to yield purified compounds.

Structure Elucidation

The structures of Decatromicins A and B were determined using a combination of spectroscopic techniques as described by Momose et al., 1999.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

    • Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of the atoms and build the planar structure of the molecule.

  • UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the chromophores present in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.

Synthetic Analogs and Structure-Activity Relationships (SAR)

The development of synthetic analogs of this compound is an area with limited reported research. The structural complexity of the molecule presents a significant synthetic challenge. However, the discovery of new natural variants (Decatromicins C-G) provides valuable insights into the structure-activity relationships of this class of compounds.

  • The Dichloropyrrole Moiety: The difference between Decatromicin A (monochloro) and this compound (dichloro) suggests that the second chlorine atom enhances antibacterial activity.

  • Substitutions on the Decalin Ring System: The variations in the side chains of Decatromicins C-G and their reduced activity compared to this compound indicate that modifications at these positions can significantly impact potency.

Future research into synthetic analogs could focus on simplifying the macrocyclic structure while retaining the key pharmacophoric elements, such as the spirotetronate and dichlorropyrrole moieties.

Putative Mechanism of Action

The precise molecular mechanism of action of this compound has not been definitively elucidated. However, based on studies of other spirotetronate antibiotics, a plausible hypothesis can be formulated. Many spirotetronates are known to interfere with bacterial fatty acid synthesis, specifically by inhibiting the FabF enzyme (β-ketoacyl-ACP synthase II).[5]

A proposed logical workflow for investigating the mechanism of action of this compound is outlined below.

Mechanism_of_Action_Workflow cluster_initial Initial Hypothesis Generation cluster_invitro In Vitro Validation cluster_cellular Cellular Target Engagement cluster_confirmation Confirmation and Further Studies Hypothesis Hypothesis: this compound inhibits bacterial fatty acid synthesis (FabF) Enzyme_Assay Enzymatic Assay: Test inhibition of purified bacterial FabF by this compound Hypothesis->Enzyme_Assay Test directly MIC_Shift MIC Shift Assay: Determine if exogenous fatty acids rescue bacterial growth in the presence of this compound Hypothesis->MIC_Shift Functional validation Macromolecular_Synthesis Macromolecular Synthesis Assay: Measure effect on DNA, RNA, protein, and lipid synthesis Enzyme_Assay->Macromolecular_Synthesis Confirm cellular effect MIC_Shift->Macromolecular_Synthesis Resistant_Mutant Resistant Mutant Selection: Select for and sequence resistant mutants to identify mutations in the target gene Macromolecular_Synthesis->Resistant_Mutant Identify genetic basis of resistance Binding_Studies Direct Binding Studies: (e.g., SPR, ITC) to confirm interaction with FabF Resistant_Mutant->Binding_Studies Confirm direct interaction Structural_Biology Structural Biology: Co-crystallization of this compound with FabF to elucidate binding mode Binding_Studies->Structural_Biology Visualize interaction Research_Workflow cluster_discovery Discovery and Characterization cluster_development Lead Optimization and Preclinical Development cluster_clinical Clinical Translation Isolation Isolation of Natural Variants (Decatromicins A-G) Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Initial_Screening Initial Antibacterial Screening Structure_Elucidation->Initial_Screening Total_Synthesis Total Synthesis of This compound Initial_Screening->Total_Synthesis Promising Activity MoA_Studies Mechanism of Action Elucidation Initial_Screening->MoA_Studies Analog_Synthesis Analog Synthesis and SAR Studies Total_Synthesis->Analog_Synthesis Analog_Synthesis->MoA_Studies ADMET_Profiling ADMET Profiling Analog_Synthesis->ADMET_Profiling MoA_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate Clinical_Trials Clinical Trials Lead_Candidate->Clinical_Trials

References

Methodological & Application

total synthesis of Decatromicin B experimental protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Decatromicin B

For Researchers, Scientists, and Drug Development Professionals

Note on Total Synthesis: As of late 2025, a total synthesis of this compound has not been reported in peer-reviewed scientific literature. The lack of a synthetic route has been cited as a factor hindering further investigation into its mode of action and full antibacterial spectrum[1][2]. The following document provides a summary of the known biological and chemical properties of this compound and presents a conceptual strategy for its total synthesis based on established methodologies for structurally related spirotetronate antibiotics. The experimental protocols described are therefore hypothetical and intended to serve as a guide for future research endeavors.

Introduction to this compound

This compound is a complex polyketide natural product belonging to the spirotetronate class of antibiotics. It was first isolated in 1999 from the bacterium Actinomadura sp.[1][2]. Structurally, it is characterized by a tetronic acid moiety spiro-linked to a cyclohexene ring, which is embedded within a larger macrocyclic structure. The molecule also features a glycosidically linked dichloropyrrole amide unit, which is crucial for its biological activity. The full structure of this compound was elucidated through extensive NMR spectroscopy experiments[3].

This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains[4][5]. Its novel structure and potent activity make it an attractive target for total synthesis, which would enable further biological evaluation and the generation of analogues to establish structure-activity relationships.

Biological Activity

This compound is a potent inhibitor of several Gram-positive bacterial strains. The available quantitative data on its minimum inhibitory concentrations (MIC) are summarized below. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a given strain of bacteria[6].

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (various strains)0.39 - 0.78[4][5]
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78[4][5]
Micrococcus luteus0.78[4][5]
Bacillus subtilis0.78[4][5]
Corynebacterium bovis6.25[4][5]

Conceptual Total Synthesis Strategy

The proposed strategy for the total synthesis of this compound is based on convergent principles successfully applied to other complex spirotetronate natural products, such as Chlorothricolide and the Abyssomicins[7][8][9][10]. The synthesis would involve the preparation of three key fragments: the dichloropyrrole amino sugar, the spirotetronate core, and the macrocyclic side chain, followed by their strategic assembly.

Retrosynthetic Analysis

A plausible retrosynthetic analysis is outlined below. The primary disconnections are the glycosidic linkage and the ester bond forming the macrocycle. This approach breaks down the complex target molecule into more manageable synthetic intermediates.

G cluster_disconnect cluster_disconnect2 DecatromicinB This compound Disconnect1 Glycosylation Macrolactonization FragmentA Dichloropyrrole Amino Sugar (Fragment A) Disconnect1->FragmentA FragmentB Spirotetronate-Macrocycle Aglycone (Fragment B) Disconnect1->FragmentB Disconnect2 Diels-Alder Dieckmann Condensation FragmentC Linear Polyketide Precursor (Fragment C) Disconnect2->FragmentC G Start Simple Starting Materials SynthA Synthesis of Dichloropyrrole Amino Sugar (Fragment A) Start->SynthA SynthC Synthesis of Linear Polyketide Precursor (Fragment C) Start->SynthC Glycosylation Glycosylation SynthA->Glycosylation DielsAlder Intramolecular Diels-Alder Cycloaddition SynthC->DielsAlder Decalin Decalin Intermediate DielsAlder->Decalin Dieckmann Dieckmann Condensation & Spirocyclization Decalin->Dieckmann SpirotetronateCore Spirotetronate-Decalin Core Dieckmann->SpirotetronateCore Macrolactonization Macrolactonization SpirotetronateCore->Macrolactonization FragmentB Aglycone Synthesis Complete (Fragment B) Macrolactonization->FragmentB FragmentB->Glycosylation DecatromicinB This compound Glycosylation->DecatromicinB

References

Application Notes and Protocols for the Purification of Decatromicin B from Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent polyketide antibiotic belonging to the spirotetronate class, produced by the actinomycete, Actinomadura sp.[1][2]. It exhibits significant antibacterial activity, notably against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][3]. The complex structure of this compound, featuring a macrocyclic lactone with a tetronic acid moiety, presents a unique challenge and opportunity for natural product purification and drug development[2][3].

These application notes provide a comprehensive overview and detailed protocols for the purification of this compound from Actinomadura sp. culture. The methodologies described are based on established literature and are intended to guide researchers in the isolation and purification of this promising antibiotic for further study and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC45H56Cl2N2O10[4]
Molecular Weight855.9 g/mol [4]
AppearanceTo be determined upon purification-
SolubilitySoluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[4]
Purity (Commercially available)>95% by HPLC[4]
Long Term Storage-20°C[4]

Purification Workflow

The purification of this compound from a fermentation culture is a multi-step process designed to isolate the compound from a complex mixture of cellular components and other secondary metabolites. The general workflow involves fermentation, extraction, and a series of chromatographic separations.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification Fermentation Large-Scale Fermentation of Actinomadura sp. Harvest Harvest of Culture Broth Fermentation->Harvest Extraction Solvent Extraction of Culture Broth Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Initial Chromatographic Separation Crude_Extract->Chromatography1 Bioassay Bioassay-Guided Fractionation Chromatography1->Bioassay Chromatography2 Further Chromatographic Purification (e.g., HPLC) Bioassay->Chromatography2 Pure_Decatromicin_B Pure this compound Chromatography2->Pure_Decatromicin_B

Caption: A generalized workflow for the purification of this compound.

Experimental Protocols

The following protocols are based on methodologies described for the isolation of this compound and similar spirotetronate polyketides[1]. Researchers should note that optimization of these protocols may be necessary depending on the specific Actinomadura strain, fermentation conditions, and available equipment.

Protocol 1: Large-Scale Fermentation of Actinomadura sp.

Objective: To produce a sufficient quantity of this compound through fermentation for subsequent purification.

Materials:

  • Actinomadura sp. strain MK73-NF4 or a similar producing strain

  • Seed culture medium (e.g., ISP2 medium)

  • Production culture medium (specific composition to be optimized, but generally rich in carbon and nitrogen sources)

  • Shake flasks or fermenter

  • Incubator shaker or fermenter vessel

Procedure:

  • Inoculum Preparation: Inoculate a loopful of Actinomadura sp. from a slant into a flask containing seed culture medium. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days, or until good growth is observed.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C for 7-10 days. Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC or bioassay against a sensitive organism like S. aureus.

  • Harvest: After the optimal fermentation time, harvest the culture broth for extraction.

Protocol 2: Extraction of this compound from Culture Broth

Objective: To extract this compound from the fermentation broth into an organic solvent.

Materials:

  • Harvested culture broth

  • Organic solvent (e.g., ethyl acetate, butyl acetate)

  • Centrifuge or filtration apparatus

  • Separatory funnel or liquid-liquid extraction equipment

  • Rotary evaporator

Procedure:

  • Cell Separation: Separate the mycelium from the culture broth by centrifugation or filtration. The target compound may be present in both the mycelium and the supernatant, so both should be processed.

  • Extraction of Supernatant: Adjust the pH of the supernatant to a slightly acidic or neutral range. Extract the supernatant with an equal volume of ethyl acetate three times. Pool the organic layers.

  • Extraction of Mycelium: Homogenize the mycelial cake with a solvent like acetone or methanol to extract the intracellular compounds. Filter the mixture and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate as in step 2.

  • Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Chromatographic Purification of this compound

Objective: To purify this compound from the crude extract using a series of chromatographic steps. This is a generalized protocol and will require optimization based on bioassay results of the collected fractions.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

  • HPLC system (preparative or semi-preparative)

  • C18 reverse-phase HPLC column

  • Acetonitrile, water, and modifiers (e.g., formic acid, trifluoroacetic acid) for HPLC

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Initial Fractionation (Silica Gel Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by gradients of ethyl acetate in methanol.

    • Collect fractions and monitor by TLC and bioassay.

  • Bioassay-Guided Fractionation:

    • Test the collected fractions for antibacterial activity against a sensitive strain (e.g., S. aureus).

    • Pool the active fractions that show the presence of a compound with the expected characteristics of this compound.

  • Further Purification (Reverse-Phase HPLC):

    • Concentrate the pooled active fractions.

    • Dissolve the residue in a suitable solvent (e.g., methanol) and filter.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes). The use of an acid modifier like 0.1% formic acid can improve peak shape.

    • Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of a partially purified sample).

    • Collect the peak corresponding to this compound.

  • Purity Assessment and Final Product:

    • Assess the purity of the final product by analytical HPLC.

    • Confirm the identity of the purified compound by mass spectrometry and NMR spectroscopy.

    • Evaporate the solvent from the pure fractions to obtain purified this compound.

Quantitative Data

The following table presents hypothetical quantitative data for the purification of this compound. Actual yields and purity will vary depending on the specific experimental conditions. Researchers should generate their own data to accurately reflect their purification process.

Purification StepTotal Weight/VolumeThis compound Concentration (µg/mL or µg/mg)Total this compound (mg)Purity (%)Yield (%)
Fermentation Broth10 LTo be determined-<1100
Crude Extract5 gTo be determined-~5To be determined
Silica Gel Chromatography (Active Fractions)500 mgTo be determined-~40To be determined
Preparative HPLC (Purified Fractions)50 mg>950 µg/mg47.5>95To be determined

Logical Relationships in Purification

The purification process is guided by the principle of sequentially removing impurities based on the differing physicochemical properties of this compound and the contaminants.

Logical_Relationships Crude_Extract Crude Extract (this compound + Impurities) Silica_Gel Silica Gel Chromatography (Separation by Polarity) Crude_Extract->Silica_Gel RP_HPLC Reverse-Phase HPLC (Separation by Hydrophobicity) Silica_Gel->RP_HPLC Enriched Fractions Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Caption: Logical flow of the purification strategy.

Concluding Remarks

The purification of this compound from Actinomadura sp. culture is a challenging yet rewarding process. The protocols and information provided herein serve as a comprehensive guide for researchers. Success in obtaining high-purity this compound will depend on careful execution of these steps and diligent optimization of the process parameters. The potent biological activity of this compound makes it a valuable target for further research and development in the fight against antibiotic-resistant bacteria.

References

Application Note: Determination of Decatromicin B Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decatromicins are novel antibiotics produced by the actinomycete strain Actinomadura sp. MK73-NF4.[1] With demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), Decatromicin B represents a promising candidate for further drug development.[1] A critical step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] This value is fundamental for assessing antimicrobial potency, determining susceptibility breakpoints, and guiding therapeutic dosage decisions.[5][6]

This application note provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method. This method is widely recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for its reliability and efficiency.[6]

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[7][8][9] The assay is typically performed in a 96-well microtiter plate format.[10] Following a specified incubation period, the wells are visually inspected for bacterial growth, often indicated by turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[10][11] This quantitative result is essential for evaluating the in vitro efficacy of the compound.[12]

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform 2-Fold Serial Dilution of this compound in Microplate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate (e.g., 18-24h at 37°C) D->E F Read Plate Visually or with Plate Reader (OD600) E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standardized methods for aerobic bacteria and should be performed under aseptic conditions.[7][13]

I. Materials and Reagents

  • This compound (powder)

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[4]

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC® 29213™, clinical isolates)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Microplate reader (optional, for measuring optical density at 600 nm)

  • Sterile reagent reservoirs

II. Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder.

  • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Prepare an intermediate working solution by diluting the stock solution in sterile CAMHB to twice the highest concentration to be tested (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL working solution).[14] Keep this solution on ice.

III. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common method is to dilute the 0.5 McFarland suspension 1:150 in broth, which will be further diluted 1:1 when added to the wells.[10]

IV. Assay Procedure (96-Well Plate)

  • Dispense 50 µL of sterile CAMHB into wells 2 through 11 of each row to be used in the 96-well plate. Well 12 will serve as a sterility control (broth only).

  • Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to well 1 of each corresponding row.

  • Perform a twofold serial dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3. Mix thoroughly.

    • Continue this process down to well 10.

    • After mixing well 10, discard 50 µL. Wells 1 through 10 now contain 50 µL of serially diluted drug.

  • Well 11 will serve as the growth control, containing no drug.

  • Add 50 µL of the standardized bacterial inoculum (prepared in Step III) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the drug concentrations to the final desired range (e.g., 64 µg/mL down to 0.125 µg/mL). The final bacterial concentration will be ~5 x 10⁵ CFU/mL.[10]

  • Add 100 µL of uninoculated CAMHB to well 12 to serve as the sterility (negative) control.

  • Seal the plate or use a lid to prevent evaporation and contamination.

V. Incubation and Reading Results

  • Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.[9]

  • Following incubation, visually inspect the wells for turbidity. A button of bacterial growth at the bottom of the well indicates resistance at that concentration.

  • The sterility control (well 12) should show no growth (be clear).

  • The growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

  • Optionally, results can be read using a microplate reader at 600 nm. The MIC is the lowest drug concentration that shows an optical density reading similar to the negative control.

Data Presentation and Interpretation

The results of an MIC assay are typically presented in a table format, allowing for clear comparison across different bacterial strains.

Table 1: Example MIC Data for this compound

Bacterial StrainThis compound MIC (µg/mL)Interpretation
S. aureus ATCC® 29213™1Quality Control (within range)
S. aureus (MRSA Isolate 1)0.5Susceptible
S. aureus (MRSA Isolate 2)1Susceptible
E. faecium (VRE Isolate 1)16Intermediate
P. aeruginosa ATCC® 27853™>64Resistant

Interpretation of Results:

  • Susceptible (S): The MIC is at a concentration that is likely to be achievable in the body with standard dosing, suggesting the antibiotic may be effective.[5]

  • Intermediate (I): The MIC is in a range where the outcome may be uncertain. The drug could be effective in body sites where it concentrates or if a higher dose can be used.[5]

  • Resistant (R): The MIC is at a concentration that is not likely to be achievable in the body. The antibiotic is unlikely to be effective.[5]

Note: The interpretive categories (S, I, R) are based on established breakpoints, which are determined by regulatory bodies and require extensive clinical and pharmacological data. For a novel compound like this compound, these breakpoints are not yet established. The raw MIC value is therefore the primary data point for evaluating potency and guiding further development. An MIC value for one antibiotic cannot be directly compared to the MIC value for another antibiotic.[15]

References

Application Notes and Protocols for Determining the Mechanism of Action of Decatromicin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Decatromicin B is a novel compound with demonstrated antibacterial activity. A critical step in the preclinical development of any new antibiotic is the elucidation of its mechanism of action (MOA). Understanding the MOA is crucial for optimizing lead compounds, predicting potential resistance mechanisms, and identifying possible off-target effects.

These application notes provide a tiered strategy of in vitro assays to systematically investigate the MOA of this compound, starting with broad screening to identify the general cellular process affected, followed by specific enzymatic assays to pinpoint the molecular target. The protocols are intended for researchers, scientists, and drug development professionals.

Tier 1: Macromolecular Synthesis Inhibition Assay

Application Note: This assay provides a rapid, high-level assessment of the cellular pathway targeted by a novel antibiotic. By measuring the incorporation of radiolabeled precursors into essential macromolecules (DNA, RNA, protein, and cell wall), it is possible to determine if this compound selectively inhibits one of these fundamental processes.[1][2][3] This initial screen is vital for guiding subsequent, more specific target identification efforts.

Experimental Protocol: Macromolecular Synthesis Assay

  • Bacterial Culture Preparation: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to the mid-logarithmic phase in a suitable broth medium.

  • Assay Setup: Aliquot the bacterial culture into a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and positive controls known to inhibit specific pathways (e.g., Ciprofloxacin for DNA synthesis, Rifampicin for RNA synthesis, Chloramphenicol for protein synthesis, and Vancomycin for cell wall synthesis).

  • Radiolabeled Precursor Addition: To separate sets of wells for each pathway, add one of the following radiolabeled precursors:

    • DNA Synthesis: [³H]-thymidine

    • RNA Synthesis: [³H]-uridine

    • Protein Synthesis: [³H]-leucine

    • Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine (for Gram-positive bacteria)

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes) to allow for precursor incorporation.

  • Precipitation: Stop the incorporation by adding cold 10% trichloroacetic acid (TCA). This will precipitate the macromolecules.

  • Harvesting and Washing: Harvest the precipitated material onto glass fiber filters using a cell harvester. Wash the filters with 5% TCA and then with ethanol to remove unincorporated precursors.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each macromolecular synthesis pathway at each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of precursor incorporation) for each pathway.

Data Presentation: Hypothetical Macromolecular Synthesis Inhibition by this compound

Macromolecular PathwayRadiolabeled PrecursorPositive ControlThis compound IC₅₀ (µg/mL)Positive Control IC₅₀ (µg/mL)
DNA Synthesis[³H]-thymidineCiprofloxacin0.5 0.2
RNA Synthesis[³H]-uridineRifampicin> 500.1
Protein Synthesis[³H]-leucineChloramphenicol> 502.5
Cell Wall Synthesis[¹⁴C]-GlcNAcVancomycin> 500.8

Based on these hypothetical results, this compound selectively inhibits DNA synthesis, warranting further investigation into targets involved in this pathway.

Workflow Diagram

Macromolecular_Synthesis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing & Detection cluster_analysis Data Analysis prep1 Grow Bacterial Culture (Mid-Log Phase) prep2 Aliquot into 96-Well Plate prep1->prep2 treat1 Add this compound & Controls prep2->treat1 treat2 Add Radiolabeled Precursors ([³H]-thymidine, [³H]-uridine, etc.) treat1->treat2 treat3 Incubate at 37°C treat2->treat3 proc1 Stop Reaction (TCA Precipitation) treat3->proc1 proc2 Harvest & Wash (Filter Plates) proc1->proc2 proc3 Scintillation Counting proc2->proc3 analysis1 Calculate % Inhibition proc3->analysis1 analysis2 Determine IC₅₀ Values analysis1->analysis2

Workflow for the macromolecular synthesis inhibition assay.

Tier 2: Specific Target Identification - Bacterial Topoisomerase Assays

Application Note: Based on the initial screen suggesting inhibition of DNA synthesis, the next logical step is to investigate specific enzymes essential for DNA replication. Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are validated and highly important antibacterial targets.[4][5][6] DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Assays that measure the inhibition of these specific enzymatic activities can confirm if this compound targets one or both of these enzymes.

Protocol 1: DNA Gyrase Supercoiling Assay

Principle: This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. Inhibitors of this process will result in a lower proportion of supercoiled DNA, which can be resolved from the relaxed form by agarose gel electrophoresis.[4][5]

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition: Add a sufficient amount of purified E. coli DNA gyrase enzyme (e.g., 1 unit) to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TBE buffer at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light. The supercoiled form migrates faster than the relaxed form. Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the supercoiling activity (IC₅₀).

Data Presentation: Hypothetical DNA Gyrase Supercoiling Inhibition

CompoundTarget EnzymeSubstrateIC₅₀ (µg/mL)
This compoundE. coli DNA GyraseRelaxed pBR3221.2
Novobiocin (Control)E. coli DNA GyraseRelaxed pBR3220.1

Diagram: Principle of DNA Gyrase Supercoiling Assay

Supercoiling_Assay cluster_assay DNA Gyrase Supercoiling Assay cluster_inhibitor Inhibition Relaxed Relaxed Plasmid DNA Gyrase DNA Gyrase + ATP Relaxed->Gyrase Substrate Supercoiled Supercoiled DNA (Fast Migrating) Gyrase->Supercoiled Reaction Inhibitor This compound Inhibitor->Gyrase Blocks Activity

Inhibition of DNA gyrase prevents supercoiling of relaxed plasmid DNA.
Protocol 2: Topoisomerase IV Decatenation Assay

Principle: This assay assesses the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual circular DNA molecules.[6][7] Since the large kDNA network cannot enter the agarose gel, successful decatenation is observed by the appearance of bands corresponding to minicircular DNA. Inhibition of this activity by this compound will result in the kDNA remaining at the origin of the gel.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, 1 mM ATP, 200 ng of kDNA (from Crithidia fasciculata), and varying concentrations of this compound.

  • Enzyme Addition: Add purified E. coli topoisomerase IV enzyme to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with SDS/EDTA stop buffer.

  • Gel Electrophoresis: Analyze the samples on a 1% agarose gel.

  • Visualization and Analysis: Stain and visualize the gel. The catenated kDNA will remain in the loading well, while the decatenated minicircles will migrate into the gel. Quantify the reduction in decatenated product to determine the IC₅₀.

Data Presentation: Hypothetical Topoisomerase IV Decatenation Inhibition

CompoundTarget EnzymeSubstrateIC₅₀ (µg/mL)
This compoundE. coli Topoisomerase IVkDNA25.0
Ciprofloxacin (Control)E. coli Topoisomerase IVkDNA5.0
Protocol 3: Topoisomerase-Mediated DNA Cleavage Assay

Principle: Some topoisomerase inhibitors, known as "poisons," act by stabilizing the covalent enzyme-DNA intermediate, called the cleavage complex.[8] This leads to an accumulation of double-strand breaks in the DNA. This assay detects the linearization of plasmid DNA, which results from the stabilization of this cleavage complex by an inhibitor.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

  • Enzyme Addition: Add DNA gyrase or topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes to allow for the formation of the cleavage complex.

  • Linearization: Add SDS (to 1%) and proteinase K (to 0.2 mg/mL) and incubate for a further 30 minutes at 37°C. The SDS denatures the enzyme, and the proteinase K digests it, revealing the DNA breaks.

  • Gel Electrophoresis: Analyze the products on a 1% agarose gel.

  • Visualization and Analysis: Stain and visualize the gel. An increase in the linear form of the plasmid DNA relative to the control indicates that the compound stabilizes the cleavage complex.

Data Presentation: Hypothetical DNA Cleavage Stimulation

CompoundEnzymeLinear DNA Formation (% of Total)Interpretation
No Drug ControlDNA Gyrase< 5%Baseline
This compound (10 µg/mL)DNA Gyrase45%Cleavage Complex Stabilizer
Ciprofloxacin (10 µg/mL)DNA Gyrase60%Positive Control

Diagram: Stabilization of the DNA Gyrase Cleavage Complex

Cleavage_Complex_Stabilization cluster_process Mechanism of Topoisomerase Poisons Start Supercoiled DNA + DNA Gyrase Cleavage Transient Cleavage Complex (DNA-Gyrase Covalent Bond) Start->Cleavage Cleavage Religation Resealed Supercoiled DNA Cleavage->Religation Religation Result Accumulation of Double-Strand Breaks (Linearized DNA) Cleavage->Result Leads to Poison This compound (Poison) Poison->Cleavage Traps/Stabilizes

Topoisomerase poisons trap the enzyme-DNA cleavage complex.

Bacterial DNA Replication and Supercoiling Pathway

The following diagram illustrates the roles of DNA gyrase and Topoisomerase IV in bacterial DNA replication, highlighting them as potential targets for inhibitors like this compound.

Bacterial_DNA_Replication Bacterial DNA Replication & Topoisomerase Targets cluster_replication Replication Fork cluster_gyrase Gyrase Action (Target 1) cluster_topoIV Topo IV Action (Target 2) Origin Circular Chromosome (Relaxed/Positively Supercoiled) Replication DNA Replication (Helicase Unwinding) Origin->Replication Initiation Gyrase DNA Gyrase Replication->Gyrase Relieves positive supercoiling ahead of fork Catenated Catenated Daughter Chromosomes Replication->Catenated Produces Catenated (Interlinked) Chromosomes Supercoiling Introduces Negative Supercoils Gyrase->Supercoiling TopoIV Topoisomerase IV Decatenation Decatenates Daughter Chromosomes TopoIV->Decatenation Segregation Chromosome Segregation & Cell Division Decatenation->Segregation Allows for Catenated->TopoIV Inhibitor This compound Inhibitor->Gyrase Inhibits Inhibitor->TopoIV Inhibits

References

Application Notes and Protocols for Testing Decatromicin B against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic with demonstrated activity against antibiotic-sensitive and resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This document provides a detailed protocol for the comprehensive evaluation of this compound's efficacy against bacterial biofilms. The following protocols are designed to be adaptable for various bacterial species known for robust biofilm formation, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

While specific anti-biofilm data for this compound is not extensively available in published literature, these protocols provide a robust framework for determining its potential as an anti-biofilm agent. The data presented in the tables are hypothetical and serve as illustrative examples of expected outcomes.

Core Concepts in Biofilm Susceptibility Testing

Testing the efficacy of an antimicrobial agent against biofilms requires specialized assays that go beyond traditional planktonic minimum inhibitory concentration (MIC) tests. Key parameters to determine are:

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3]

These values are often significantly higher than the MIC for planktonic bacteria, highlighting the protective nature of the biofilm matrix.

Experimental Workflow

The overall workflow for testing this compound against bacterial biofilms involves several key stages, from initial determination of planktonic susceptibility to detailed analysis of biofilm inhibition and eradication.

G cluster_0 Phase 1: Planktonic Susceptibility cluster_1 Phase 2: Biofilm Inhibition cluster_2 Phase 3: Biofilm Eradication cluster_3 Phase 4: Visualization & Confirmation MIC MIC Determination MBIC MBIC Assay (Crystal Violet) MIC->MBIC Inform concentration range MBEC MBEC Assay MBIC->MBEC Guide eradication testing CLSM Confocal Laser Scanning Microscopy (CLSM) MBEC->CLSM Confirm eradication & visualize effects

Caption: Experimental workflow for testing this compound.

Signaling Pathways in Staphylococcus aureus Biofilm Formation

Understanding the molecular mechanisms of biofilm formation is crucial for interpreting the effects of antimicrobial agents. In Staphylococcus aureus, biofilm development is a tightly regulated process involving several key signaling pathways. A simplified representation of these pathways is provided below. This compound could potentially interfere with any of these stages.

G cluster_0 Initial Attachment cluster_1 Biofilm Maturation cluster_2 Mature Biofilm Adhesion Surface Adhesion c_di_AMP Decrease in c-di-AMP Adhesion->c_di_AMP agr agr Quorum Sensing System (down-regulated) c_di_AMP->agr eDNA eDNA Release c_di_AMP->eDNA icaADBC icaADBC Operon (up-regulated) agr->icaADBC inhibition removed PIA Polysaccharide Intercellular Adhesin (PIA) Production icaADBC->PIA Matrix Extracellular Matrix Formation PIA->Matrix eDNA->Matrix MatureBiofilm Mature Biofilm Matrix->MatureBiofilm

Caption: Key signaling pathways in S. aureus biofilm formation.

A decrease in the second messenger cyclic-di-AMP is a key trigger for S. aureus biofilm formation. This leads to the downregulation of the accessory gene regulator (agr) quorum-sensing system. The agr system normally suppresses biofilm formation; its downregulation allows for the upregulation of the icaADBC operon, which is responsible for the production of polysaccharide intercellular adhesin (PIA). PIA, along with extracellular DNA (eDNA) and various proteins, forms the protective extracellular matrix of the mature biofilm.

Experimental Protocols

Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet

This assay determines the concentration of this compound that inhibits the initial formation of biofilms.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture (S. aureus, P. aeruginosa, etc.)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh growth medium.

  • Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in the growth medium directly in the 96-well plate. Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Inoculation: Add the bacterial inoculum to each well containing the drug dilutions and the positive control well.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Washing: Carefully discard the planktonic cells from the wells. Gently wash the wells twice with PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the plate three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the concentration of this compound required to kill bacteria within a pre-formed biofilm.

Materials:

  • MBEC Assay® device (or similar peg-lid device)

  • 96-well microtiter plates

  • Bacterial culture and growth medium

  • This compound stock solution

  • Recovery medium (e.g., TSB)

  • Plate shaker

  • Sonication bath

Protocol:

  • Biofilm Formation: Add the prepared bacterial inoculum (as in the MBIC protocol) to a 96-well plate. Place the peg lid into the plate and incubate at 37°C for 24-48 hours on a rocking or shaking platform to allow for biofilm formation on the pegs.

  • Prepare Challenge Plate: In a new 96-well plate, prepare serial dilutions of this compound in an appropriate medium.

  • Exposure to Drug: Gently rinse the peg lid with the attached biofilms in PBS to remove planktonic bacteria. Transfer the peg lid to the challenge plate containing the this compound dilutions.

  • Incubation: Incubate the challenge plate with the peg lid for 24 hours at 37°C.

  • Recovery: Transfer the peg lid to a new 96-well plate containing recovery medium.

  • Disruption of Biofilm: Place the plate in a sonication bath for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.

  • Incubation for Recovery: Remove the peg lid and cover the recovery plate. Incubate at 37°C for 24 hours.

  • Quantification: Measure the optical density (OD) at 600 nm to assess bacterial growth. The MBEC is the lowest concentration of this compound that prevents bacterial regrowth.[1]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria after treatment with this compound.[4][5][6][7][8]

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture and growth medium

  • This compound

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit - SYTO 9 for live cells and propidium iodide for dead cells)

  • Confocal microscope

Protocol:

  • Biofilm Growth: Grow biofilms on the glass surface of the dishes or slides by inoculating with the bacterial culture and incubating for 24-48 hours.

  • Treatment: Gently remove the planktonic bacteria and add fresh medium containing the desired concentration of this compound (e.g., at or above the MBEC). Include an untreated control. Incubate for 24 hours.

  • Staining: Remove the medium and gently wash with PBS. Add the fluorescent stain mixture according to the manufacturer's instructions and incubate in the dark for 15-30 minutes.

  • Imaging: Gently rinse to remove excess stain. Image the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Image Analysis: Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells in treated versus untreated biofilms.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical MBIC and MBEC Data for this compound against S. aureus

CompoundMIC (µg/mL)MBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)MBEC (µg/mL)
This compound281664
Vancomycin11632>128
Control----

MIC: Minimum Inhibitory Concentration (planktonic); MBIC₅₀/₉₀: Minimum Biofilm Inhibitory Concentration for 50%/90% inhibition; MBEC: Minimum Biofilm Eradication Concentration.

Table 2: Hypothetical Crystal Violet Absorbance Data for Biofilm Inhibition by this compound

Concentration (µg/mL)Average Absorbance (595 nm)Standard Deviation% Biofilm Inhibition
0 (Control)1.250.120%
21.100.0912%
40.880.0729.6%
80.610.0551.2%
160.130.0289.6%
320.050.0196%

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the anti-biofilm properties of this compound. By determining the MBIC and MBEC, and visualizing the effects on biofilm structure and viability using CLSM, researchers can gain a thorough understanding of the potential of this compound to combat biofilm-associated infections. Given the significant challenge posed by antibiotic-tolerant biofilms, the systematic evaluation of novel compounds like this compound is of paramount importance in the development of new and effective therapeutic strategies.

References

Application Notes and Protocols: Investigating Antibiotic Synergy with Decatromicin B

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers:

Extensive literature searches did not yield specific studies on the synergistic use of Decatromicin B with other antibiotics. This compound is a known potent antibiotic against Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. However, public domain data regarding its combinatorial effects, including quantitative synergy data (e.g., Fractional Inhibitory Concentration indices), is not available at this time.

Therefore, to fulfill the structural and content requirements of the user request, we present a generalized application note and protocol for antibiotic synergy studies. This document uses Daptomycin , another potent anti-MRSA agent, as a representative antibiotic to illustrate the methodologies and data presentation for such studies. Researchers interested in this compound can adapt these protocols for their own investigations.

Application Note: A Framework for Assessing the Synergistic Potential of Novel Antibiotics Against MRSA

Introduction

The rise of multidrug-resistant organisms, particularly MRSA, necessitates the exploration of innovative therapeutic strategies, including combination therapy.[2] The synergistic combination of antibiotics can offer several advantages, such as enhanced bactericidal activity, reduced likelihood of resistance development, and lower required doses, thereby minimizing potential toxicity.[3] This application note provides a comprehensive framework for evaluating the synergistic potential of a novel antibiotic, exemplified here by Daptomycin, in combination with other antibacterial agents against MRSA.

Mechanism of Action & Rationale for Synergy

Understanding the mechanism of action of each antibiotic in a combination is crucial for predicting and interpreting synergistic interactions.

  • Daptomycin: A cyclic lipopeptide antibiotic that disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.[4] It is particularly effective against Gram-positive bacteria.[4]

  • β-lactams (e.g., Ceftaroline): This class of antibiotics inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan.[5]

  • Rationale for Daptomycin-β-lactam Synergy: The "seesaw effect" has been observed where increased resistance to one agent can lead to increased susceptibility to the other.[6] Additionally, β-lactams can enhance the binding of daptomycin to the staphylococcal cell surface, potentiating its disruptive effects.[7]

Quantitative Assessment of Synergy

The Fractional Inhibitory Concentration (FIC) index is a standard metric used to quantify the degree of synergy, additivity, indifference, or antagonism between two antimicrobial agents.[8] The FIC index is calculated from data obtained through a checkerboard assay.

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 1.0Additivity
> 1.0 to 4.0Indifference
> 4.0Antagonism

Experimental Protocols

1. Checkerboard Assay for Synergy Testing

This protocol outlines the microdilution checkerboard method to determine the FIC index for a combination of two antibiotics against a bacterial isolate.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and diluted to a final concentration of 5 x 10^5 CFU/mL in each well)

  • Stock solutions of Antibiotic A (e.g., Daptomycin) and Antibiotic B (e.g., Ceftaroline) of known concentrations

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of Antibiotic A. Start by adding 100 µL of the highest concentration to column 2, then transfer 50 µL to column 3, and so on, discarding 50 µL from column 11. Column 12 will serve as a control for Antibiotic B alone.

    • Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of Antibiotic B. Start by adding 100 µL of the highest concentration to row B, then transfer 50 µL to row C, and so on, discarding 50 µL from row G. Row H will serve as a control for Antibiotic A alone.

    • The top-left quadrant of the plate will now contain decreasing concentrations of both antibiotics.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, except for sterility control wells.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Antibiotic A Control: Wells with serial dilutions of Antibiotic A and inoculum.

    • Antibiotic B Control: Wells with serial dilutions of Antibiotic B and inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Calculation:

    • FIC of Antibiotic A (FIC_A) = MIC of A in combination / MIC of A alone

    • FIC of Antibiotic B (FIC_B) = MIC of B in combination / MIC of B alone

    • FIC Index (ΣFIC) = FIC_A + FIC_B

Table 2: Example Checkerboard Assay Data for Daptomycin and Ceftaroline against MRSA

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFICInterpretation
Daptomycin1.00.1250.1250.375Synergy
Ceftaroline0.50.1250.250

Note: This is example data and actual results may vary.

2. Time-Kill Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Antibiotic stock solutions

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Test Conditions: Prepare tubes with the following conditions:

    • Growth control (no antibiotic)

    • Antibiotic A alone (at a relevant concentration, e.g., MIC)

    • Antibiotic B alone (at a relevant concentration, e.g., MIC)

    • Combination of Antibiotic A and Antibiotic B (at synergistic concentrations determined from the checkerboard assay)

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Diagram 1: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare Antibiotic A Serial Dilutions (X-axis) D1 Dispense Antibiotics into 96-well Plate A1->D1 B1 Prepare Antibiotic B Serial Dilutions (Y-axis) B1->D1 C1 Prepare Bacterial Inoculum (0.5 McFarland) E1 Inoculate Plate with Bacteria C1->E1 D1->E1 F1 Incubate at 37°C for 18-24h E1->F1 G1 Determine MICs (Visual or OD) F1->G1 H1 Calculate FIC Index G1->H1 I1 Interpret Synergy H1->I1

Caption: Workflow for the checkerboard synergy assay.

Diagram 2: Time-Kill Assay Workflow

Time_Kill_Workflow cluster_tubes Test Conditions A Prepare Log-Phase Bacterial Culture B1 Growth Control A->B1 B2 Antibiotic A A->B2 B3 Antibiotic B A->B3 B4 Combination (A+B) A->B4 C Incubate at 37°C with Shaking D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time F->G H Determine Synergy (≥ 2-log10 reduction) G->H

Caption: Workflow for the time-kill synergy assay.

Diagram 3: Proposed Synergistic Mechanism of Daptomycin and β-lactams against MRSA

Synergy_Mechanism cluster_cell MRSA Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synth Cell Wall Synthesis PBP->CW_Synth Required for Membrane Cell Membrane Ion_Channel Ion Leakage Membrane->Ion_Channel Leads to Cell_Death Cell Death Ion_Channel->Cell_Death BetaLactam β-lactam (e.g., Ceftaroline) BetaLactam->PBP Inhibits Daptomycin Daptomycin BetaLactam->Daptomycin Enhances Binding Daptomycin->Membrane Binds to & Disrupts

Caption: Synergistic action of Daptomycin and β-lactams.

References

Application Notes and Protocols for In Vivo Efficacy of Decatromicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a tetronic acid antibiotic isolated from Actinomadura sp. with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] While its precise mechanism of action is still under investigation, its efficacy in vitro makes it a compelling candidate for further preclinical development.[1][2][3][4] These application notes provide detailed protocols for establishing and utilizing common murine models to evaluate the in vivo efficacy of this compound. The described models are the neutropenic thigh infection model, the skin infection model, and the pneumonia model.

Data Presentation: In Vivo Efficacy of this compound (Hypothetical Data)

The following tables summarize hypothetical quantitative data from in vivo efficacy studies of this compound.

Table 1: Efficacy of this compound in a Murine Neutropenic Thigh Infection Model with MRSA

Treatment GroupDosage (mg/kg)Dosing FrequencyMean Bacterial Load (log10 CFU/thigh ± SD) at 24h Post-InfectionPercent Reduction in Bacterial Load vs. Vehicle
Vehicle Control-Once7.8 ± 0.5-
This compound10Once5.2 ± 0.733.3%
This compound20Once4.1 ± 0.647.4%
This compound40Once3.0 ± 0.461.5%
Vancomycin110Twice3.5 ± 0.555.1%

Table 2: Efficacy of Topical this compound in a Murine Skin Infection Model with S. aureus

Treatment GroupConcentration (%)Application FrequencyMean Bacterial Load (log10 CFU/g tissue ± SD) at 72h Post-InfectionWound Size (mm² ± SD) at 72h Post-Infection
Vehicle Control-Twice Daily6.5 ± 0.450 ± 5
This compound1%Twice Daily4.3 ± 0.635 ± 4
This compound2%Twice Daily3.1 ± 0.522 ± 3
Mupirocin2%Twice Daily3.8 ± 0.728 ± 4

Table 3: Efficacy of this compound in a Murine Pneumonia Model with S. pneumoniae

Treatment GroupDosage (mg/kg)Dosing FrequencyMean Bacterial Load (log10 CFU/lung ± SD) at 48h Post-InfectionSurvival Rate (%) at 5 Days
Vehicle Control-Twice Daily8.2 ± 0.60
This compound20Twice Daily5.9 ± 0.840
This compound40Twice Daily4.5 ± 0.780
Levofloxacin50Once Daily4.8 ± 0.970

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents in a setting of immunosuppression, allowing for the assessment of the drug's direct antibacterial activity.[5][6][7]

Materials:

  • 6-8 week old female ICR or Swiss Webster mice

  • Cyclophosphamide

  • Ketamine/xylazine anesthetic solution

  • Methicillin-resistant Staphylococcus aureus (MRSA), e.g., USA300

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS)

  • This compound, vehicle, and positive control (e.g., vancomycin)

  • Tissue homogenizer

  • Sterile surgical instruments

Protocol:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.[5]

  • Prepare Inoculum: Culture MRSA overnight in TSB, then dilute in fresh broth and grow to mid-logarithmic phase. Wash the bacterial cells with PBS and resuspend to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Infection: Anesthetize mice with ketamine/xylazine. Inject 0.1 mL of the bacterial suspension into the right thigh muscle.

  • Treatment: At 2 hours post-infection, administer this compound, vehicle, or positive control via the desired route (e.g., intravenous, subcutaneous, or oral).

  • Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle, weigh it, and homogenize it in a known volume of sterile PBS.

  • Quantify Bacterial Load: Prepare serial dilutions of the tissue homogenate and plate on TSA plates. Incubate overnight at 37°C and count the colonies to determine the CFU per gram of tissue.

Murine Skin Infection Model

This model is used to assess the efficacy of topically applied antimicrobial agents.

Materials:

  • 6-8 week old hairless mice (e.g., SKH1) or mice with shaved backs

  • Staphylococcus aureus, e.g., ATCC 25923

  • Anesthetic solution

  • Tape stripping material

  • This compound formulated for topical application (e.g., in a cream or ointment base), vehicle, and positive control (e.g., mupirocin)

  • Biopsy punch (4 mm)

  • Sterile dressings

Protocol:

  • Preparation: Anesthetize the mice. If not using hairless mice, shave a small area on the back.

  • Skin Disruption: Disrupt the stratum corneum by applying and removing adhesive tape to the same area multiple times until the skin appears glistening.[8]

  • Infection: Apply a small volume (e.g., 10 µL) of a mid-logarithmic phase culture of S. aureus (approximately 1 x 10^8 CFU/mL) to the tape-stripped area.

  • Treatment: Begin treatment 4 hours post-infection. Apply a standardized amount of the topical formulation of this compound, vehicle, or positive control to the infected area. Cover with a sterile dressing. Repeat treatment as required by the study design (e.g., twice daily).

  • Endpoint Analysis: At 72 hours post-infection, euthanize the mice. Collect a 4 mm biopsy of the infected skin.

  • Quantify Bacterial Load: Weigh the skin biopsy, homogenize it in sterile PBS, and perform serial dilutions for plating on TSA to determine the CFU per gram of tissue.

Murine Pneumonia Model

This model evaluates the efficacy of systemically administered antibiotics for respiratory tract infections.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • Streptococcus pneumoniae

  • Anesthetic solution

  • Intratracheal or intranasal instillation device

  • This compound, vehicle, and positive control (e.g., levofloxacin)

Protocol:

  • Prepare Inoculum: Grow S. pneumoniae to mid-logarithmic phase, wash with PBS, and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection: Anesthetize the mice. Induce pneumonia by either intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL).

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 12 or 24 hours). Administer this compound, vehicle, or positive control via the chosen systemic route.

  • Monitoring: Monitor the mice for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) and body weight loss daily.

  • Endpoint Analysis: At 48 hours post-infection, euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions for CFU enumeration.

  • Survival Study: For survival studies, continue treatment for a specified duration (e.g., 5-7 days) and monitor the mice for the entire period.

Visualizations

Potential Mechanism of Action of this compound

While the exact mechanism of this compound is not fully elucidated, many antibiotics target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[9][10] The following diagram illustrates the bacterial protein synthesis pathway, a common antibiotic target.

cluster_ribosome Bacterial Ribosome (70S) cluster_inhibition Potential Inhibition by this compound 50S_subunit 50S Subunit Peptide Growing Peptide Chain 50S_subunit->Peptide Peptide bond formation 30S_subunit 30S Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->50S_subunit Binds to A site DecatromicinB This compound InhibitionPoint Inhibition of Translocation DecatromicinB->InhibitionPoint InhibitionPoint->50S_subunit Targets 50S subunit? Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Inoculum Prepare MRSA Inoculum Start->Inoculum Infection Intramuscular Thigh Infection Neutropenia->Infection Inoculum->Infection Treatment Administer Treatment (this compound / Vehicle / Control) Infection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Homogenization Homogenize Thigh Tissue Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Count Colony Forming Unit (CFU) Enumeration Plating->CFU_Count End End CFU_Count->End Dose_Selection Select Dose Range (e.g., 10, 20, 40 mg/kg) Animal_Grouping Randomize Animals into Treatment Groups Dose_Selection->Animal_Grouping Infection_Model Perform In Vivo Infection Model Animal_Grouping->Infection_Model Data_Collection Collect Endpoint Data (e.g., Bacterial Load) Infection_Model->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Dose_Response Determine Dose-Response Relationship Analysis->Dose_Response Efficacious_Dose Identify Efficacious Dose Dose_Response->Efficacious_Dose Significant Effect No_Effect No Significant Effect (Re-evaluate) Dose_Response->No_Effect No Significant Effect

References

Application Note: Assessing the Cytotoxicity of Decatromicin B using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decatromicin B is a bacterial metabolite produced by Actinomadura sp. that has demonstrated potent antibiotic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While its efficacy as an antibiotic is promising, a critical step in the preclinical development of any new therapeutic agent is the evaluation of its potential toxicity to mammalian cells.[3][4] This application note provides a detailed guide for assessing the cytotoxicity of this compound using a panel of robust and commonly employed cell-based assays.

To obtain a comprehensive cytotoxicity profile, this guide details three distinct assays that measure different hallmarks of cell health:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[5][6]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity and necrosis.[7]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases to specifically measure apoptosis, or programmed cell death.[8][9][10]

By employing these three orthogonal assays, researchers can determine not only if this compound is toxic to mammalian cells but also gain insight into the potential mechanism of cell death.

Overall Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves exposing cultured mammalian cells to a range of concentrations of the compound and then performing specific assays to measure cell health.

G cluster_setup Phase 1: Experiment Setup cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis A Culture Mammalian Cells (e.g., HeLa, HepG2) B Seed Cells into 96-Well Plates A->B C Treat Cells with Serial Dilutions of this compound B->C D MTT Assay (Viability) C->D E LDH Assay (Necrosis) C->E F Caspase-3/7 Assay (Apoptosis) C->F G Measure Readout (Absorbance/Luminescence) D->G E->G F->G H Calculate % Viability, % Cytotoxicity, RLU G->H I Determine IC50/EC50 Values H->I

Caption: General workflow for assessing this compound cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][11] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[11][12]

G A Seed & Treat Cells in 96-Well Plate B Add MTT Reagent (Yellow) A->B C Incubate (3-4 hrs) Viable cells form purple formazan B->C D Add Solubilization Solution C->D E Incubate & Shake to Dissolve Crystals D->E F Read Absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[13] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11][12] Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.[12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.[12][13] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[13]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5] Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] The LDH assay measures this released enzyme activity. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt (like INT) to a colored formazan product. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.

G A Seed & Treat Cells in 96-Well Plate B Centrifuge Plate (optional, for suspension cells) A->B C Transfer Supernatant to New Plate B->C D Add LDH Reaction Mixture C->D E Incubate (30 min) Protected from Light D->E F Add Stop Solution (optional, for endpoint) E->F G Read Absorbance at 490 nm F->G

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up two additional controls for this assay:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes before supernatant collection.[15]

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[15]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]

  • Measurement: Add 50 µL of Stop Solution if required by the kit.[15] Measure the absorbance at 490 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cytotoxicity.

    • % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that are central to the apoptotic process.[10] Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a pro-luminescent substrate containing the DEVD peptide sequence, which is specific for Caspase-3/7.[9] When activated Caspase-3/7 cleaves the substrate, it releases a substrate for luciferase (aminoluciferin), generating a "glow-type" luminescent signal that is proportional to caspase activity.[9]

G A Apoptotic Stimulus (e.g., this compound) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases Caspase-3 & Caspase-7 B->C D DEVD Substrate Cleavage C->D E Cellular Disassembly (Apoptosis) C->E F Luminescent Signal D->F

Caption: Simplified apoptotic pathway showing Caspase-3/7 activation.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium and cells.

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The raw data is typically presented as Relative Luminescence Units (RLU). The fold-increase in caspase activity can be calculated by dividing the RLU of treated samples by the RLU of the vehicle control.

Data Presentation and Interpretation

Quantitative data from each assay should be summarized in tables to facilitate comparison across different concentrations of this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2500.085100.0%
11.2150.07097.2%
100.9800.06578.4%
500.6300.05050.4%
1000.2500.03020.0%
2000.1100.0258.8%

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

This compound (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
0 (Spontaneous)0.1500.0150.0%
10.1650.0201.8%
100.2500.02511.8%
500.4800.03038.8%
1000.7500.04570.6%
2000.9500.06094.1%
Max Release1.0000.055100.0%

Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Assay)

This compound (µM)Mean RLUStd. DeviationFold Increase vs. Control
0 (Vehicle Control)15,0001,2001.0
116,5001,3501.1
1045,0003,1003.0
5090,0006,5006.0
10055,0004,8003.7
20020,0002,1001.3

Interpretation of Combined Results:

  • Low Cytotoxicity: If this compound shows high % viability, low % cytotoxicity, and no significant increase in caspase activity across all concentrations, it suggests low toxicity to mammalian cells at the tested doses.

  • Apoptotic Cell Death: A dose-dependent decrease in viability (MTT) accompanied by a dose-dependent increase in Caspase-3/7 activity suggests that this compound induces apoptosis. The LDH release may also increase, particularly at later time points or higher concentrations, due to secondary necrosis following apoptosis.

  • Necrotic Cell Death: A dose-dependent decrease in viability (MTT) and a corresponding increase in LDH release, without a significant increase in Caspase-3/7 activity, would indicate a primary necrotic or necroptotic mechanism of cell death.

  • Anti-proliferative Effect: If a decrease in viability (MTT) is observed without a significant increase in either LDH release or caspase activity, it may suggest that this compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).[17]

References

Troubleshooting & Optimization

overcoming poor water solubility of Decatromicin B in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decatromicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor water solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a potent antibiotic belonging to the tetronic acid class, isolated from a strain of Actinomadura.[1] It demonstrates significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] The primary challenge for researchers is its poor solubility in water, which can complicate its use in aqueous-based biological assays, leading to issues with precipitation, inaccurate concentration measurements, and inconsistent results.[1][2]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents.[1][2] The most commonly used solvents for preparing stock solutions are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] It is crucial to prepare a high-concentration stock solution in one of these solvents before making further dilutions in aqueous buffers or cell culture media.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in 100% DMSO (or another suitable organic solvent) to achieve a high concentration (e.g., 10 mM). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3] Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q4: My this compound precipitates when I dilute it into my aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Increase Solvent Concentration: While not always ideal, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO from 0.1% to 0.5%) may keep the compound in solution.[5] However, you must run a vehicle control to ensure the solvent concentration is not toxic to your cells or does not interfere with the assay.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles.[6][7]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6][7][8]

Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

The tolerance of cell lines to DMSO varies significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive cell types may show stress or differentiation at concentrations as low as 0.1%. It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q6: Are there alternatives to using organic solvents for solubilization?

Yes, several formulation strategies can enhance the aqueous solubility of compounds like this compound, reducing the reliance on high concentrations of organic solvents. These include:

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.[8][9]

  • Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate.[6][10]

  • Nanocrystal Formulation: Reducing the particle size of the compound to the nanometer scale increases the surface area, which can significantly improve the dissolution rate and saturation solubility.[9][11]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates from solution during the experiment. The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The final percentage of the organic co-solvent (e.g., DMSO) is too low. The stock solution was not fully dissolved before dilution.Decrease the final working concentration of this compound. Increase the co-solvent percentage, ensuring it is within the tolerable range for your assay (run vehicle controls). Before dilution, ensure the stock solution is clear and free of particulates. Gentle warming and sonication can help.[3]
Inconsistent or non-reproducible assay results. Inaccurate compound concentration due to partial precipitation. Degradation of the compound from repeated freeze-thaw cycles of the stock solution. Pipetting errors with viscous solvents like DMSO.Prepare fresh dilutions for each experiment from a single-use aliquot of the stock solution. Aliquot stock solutions after preparation to avoid freeze-thaw damage.[3] Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.
High background signal or apparent cell toxicity. The organic solvent (e.g., DMSO) concentration is too high for the cells. The compound itself is cytotoxic at the tested concentrations. The compound has precipitated and the solid particles are causing light scatter or are physically harming the cells.Perform a vehicle control experiment to determine the maximum non-toxic solvent concentration. Conduct a dose-response curve to determine the cytotoxic threshold of this compound in your system. Visually inspect wells for precipitation under a microscope. If present, use one of the solubility enhancement techniques (e.g., surfactants, lower concentration).

Data Summary

Solubility Profile of this compound
SolventSolubilityReference
WaterPoor[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
Dimethylformamide (DMF)Soluble[1][2]
EthanolSoluble[1][2]
MethanolSoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate Required Mass: Determine the mass of solid this compound needed. (Molecular Weight: 855.9 g/mol ). For 1 mL of a 10 mM stock, you will need 0.856 mg.

  • Weigh Compound: Carefully weigh the required amount of this compound powder in a microfuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Promote Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and sonicate in a water bath for 5 minutes.[3] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparing Working Dilutions in Aqueous Media

  • Thaw Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution step in 100% DMSO or in the assay medium. This helps prevent the compound from "crashing out" when transferring a small volume of highly concentrated stock directly into a large volume of aqueous buffer.

  • Final Dilution: Add the stock or intermediate dilution to the final aqueous assay buffer/media. Add the compound dropwise while vortexing or stirring the buffer to ensure rapid mixing. This is the critical step where precipitation can occur.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent is below the toxicity limit for your specific assay (typically ≤0.5% DMSO).

  • Use Immediately: Use the final working solution immediately after preparation to minimize the risk of precipitation over time.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Solid This compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment add_buffer Add to Aqueous Assay Buffer (while vortexing) thaw->add_buffer use Use Immediately in Assay add_buffer->use

Caption: Workflow for preparing this compound solutions.

G start Compound Precipitates in Aqueous Buffer q1 Is the final concentration essential? start->q1 a1_yes No q1->a1_yes   a1_no Yes q1->a1_no   sol1 Lower the final concentration a1_yes->sol1 q2 Can solvent concentration be increased? a1_no->q2 a2_yes Yes (within toxic limits) q2->a2_yes   a2_no No q2->a2_no   sol2 Increase co-solvent %. Run vehicle control. a2_yes->sol2 sol3 Use formulation aids: - Surfactants - Cyclodextrins a2_no->sol3

Caption: Decision tree for troubleshooting precipitation issues.

G cluster_pathway Illustrative Antibiotic Target: Peptidoglycan Synthesis precursor Peptidoglycan Precursors transport Transport across Cell Membrane precursor->transport crosslink Transpeptidase (Penicillin-Binding Protein) Cross-linking transport->crosslink wall Stable Cell Wall crosslink->wall lysis Inhibition of Cross-linking -> Cell Lysis crosslink->lysis antibiotic Antibiotic Action (e.g., β-lactams) antibiotic->crosslink Inhibits

Caption: Simplified pathway of bacterial cell wall synthesis.

References

Technical Support Center: Optimizing Actinomadura sp. Fermentation for Decatromicin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Actinomadura sp. for the production of the spirotetronate antibiotic, Decatromicin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production from Actinomadura sp. significant?

This compound is a spirotetronate polyketide antibiotic produced by certain strains of Actinomadura, such as Actinomadura sp. MK73-NF4.[1] These compounds are of significant interest due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Optimizing its production is crucial for further research into its therapeutic potential.

Q2: What are the typical fermentation parameters for Actinomadura sp.?

While specific optimal conditions for this compound are not extensively published, general parameters for Actinomadura species producing other secondary metabolites can be used as a starting point. These typically include a temperature range of 28-37°C and a pH between 6.0 and 8.0.[3] Agitation and aeration are also critical factors that need to be optimized for each specific fermentation setup.

Q3: What are common media components for Actinomadura fermentation?

Actinomadura species are often cultivated in complex media to support the production of secondary metabolites. Common carbon sources include glucose, soluble starch, and sucrose.[3][4] Nitrogen sources can be yeast extract, soytone, casamino acids, and proteose peptone.[3][4] The addition of CaCO₃ can help in pH buffering.[3]

Q4: How is this compound quantified from the fermentation broth?

The standard method for quantifying complex antibiotics like this compound from fermentation broth is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.[5][6] LC-MS offers high sensitivity and specificity, which is essential for accurately measuring concentrations in complex mixtures.[5]

Troubleshooting Guide

Issue 1: Low or No Production of this compound
Possible Cause Troubleshooting Step
Suboptimal Media CompositionSystematically optimize media components. Test different carbon and nitrogen sources and their concentrations. Consider adding trace elements.
Incorrect Fermentation ParametersOptimize physical parameters such as temperature, pH, agitation, and aeration. Perform small-scale experiments to determine the optimal range for each.
Poor Inoculum QualityEnsure the seed culture is healthy and in the exponential growth phase before inoculating the production fermenter.
Feedback InhibitionThe accumulation of this compound may inhibit its own production. Consider strategies like fed-batch fermentation or in-situ product removal.
Genetic Instability of the StrainMaintain the Actinomadura sp. strain properly and periodically re-isolate single colonies to ensure genetic homogeneity.
Issue 2: Inconsistent Batch-to-Batch Yield
Possible Cause Troubleshooting Step
Variability in Raw MaterialsUse high-quality, consistent sources for all media components.
Inconsistent InoculumStandardize the seed culture preparation, including age and volume.
Fluctuations in Fermentation ConditionsEnsure precise control and monitoring of all fermentation parameters throughout the process.
ContaminationImplement strict aseptic techniques to prevent contamination, which can compete for nutrients and produce inhibitory compounds.

Data Presentation

Table 1: Representative Fermentation Media for Actinomadura sp.
ComponentConcentration (g/L)Reference
Seed Medium [3]
Dextrose18
Soytone8
CaCO₃4
Yeast Extract2
NaCl1
Production Medium [3]
Soluble Starch20
Casamino Acids8
CaCO₃3
Proteose Peptone No. 32
Yeast Extract2
Dextrose1
Table 2: Typical Fermentation Parameters for Actinomadura sp.
ParameterRangeReference
Temperature28 - 37 °C[3]
pH6.0 - 8.0[3]
Agitation150 - 220 rpm[5][7]
Incubation Time7 - 14 days[3][5]

Experimental Protocols

Protocol 1: Baseline Fermentation of Actinomadura sp.
  • Strain Maintenance: Maintain Actinomadura sp. on a suitable agar medium (e.g., ISP2 agar) at 30°C.

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium with a single colony or a spore suspension of Actinomadura sp.. Incubate at 30°C with shaking at 220 rpm for 72 hours.[5]

  • Production Culture: Transfer 5% (v/v) of the seed culture to a 250 mL baffled flask containing 50 mL of production medium.[5]

  • Incubation: Incubate the production culture at 30°C with shaking at 220 rpm for 7-10 days.[5]

  • Harvest: Centrifuge the culture at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.[5]

Protocol 2: Extraction and Quantification of this compound
  • Extraction: Extract the supernatant and the mycelial biomass separately. The supernatant can be extracted with a non-polar solvent like ethyl acetate. The mycelium can be extracted with a more polar solvent like methanol or acetone.

  • Sample Preparation: Combine the extracts, evaporate the solvent under reduced pressure, and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

  • Quantification: Analyze the sample using a validated HPLC or LC-MS method. Create a standard curve with purified this compound to quantify the concentration in the fermentation broth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Actinomadura sp. Strain Seed_Culture Seed Culture (3 days) Strain->Seed_Culture Seed_Medium Seed Medium Preparation Seed_Medium->Seed_Culture Prod_Medium Production Medium Preparation Prod_Culture Production Culture (7-10 days) Prod_Medium->Prod_Culture Seed_Culture->Prod_Culture Harvest Harvest (Centrifugation) Prod_Culture->Harvest Extraction Extraction Harvest->Extraction Quantification Quantification (HPLC/LC-MS) Extraction->Quantification

Caption: A generalized workflow for this compound production.

Troubleshooting_Low_Yield Start Low/No this compound Yield Check_Growth Is biomass growth normal? Start->Check_Growth Optimize_Media Optimize Media Components (Carbon, Nitrogen, etc.) Check_Growth->Optimize_Media No Optimize_Params Optimize Physical Parameters (pH, Temp, Aeration) Check_Growth->Optimize_Params Yes Check_Inoculum Review Seed Culture Protocol Optimize_Params->Check_Inoculum Fed_Batch Consider Fed-Batch/ Product Removal Check_Inoculum->Fed_Batch Reisolate Re-isolate Single Colonies Fed_Batch->Reisolate

Caption: A decision tree for troubleshooting low this compound yield.

Spirotetronate_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modifications Acyl_CoA Acyl-CoA Precursors PKS_Modules Type I PKS Modules Acyl_CoA->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Diels_Alder Intramolecular Diels-Alder Cyclization Polyketide_Chain->Diels_Alder Decalin_Formation Decalin Ring Formation Diels_Alder->Decalin_Formation Glyceryl_Addition Glyceryl Unit Addition Decalin_Formation->Glyceryl_Addition Tetronate_Formation Tetronate Ring Formation Glyceryl_Addition->Tetronate_Formation Spirocyclization Spirocyclization Tetronate_Formation->Spirocyclization Final_Modifications Tailoring Reactions (Glycosylation, etc.) Spirocyclization->Final_Modifications Decatromicin_B This compound Final_Modifications->Decatromicin_B

References

troubleshooting inconsistent results in Decatromicin B MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decatromicin B Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

This compound is a tetronic acid antibiotic isolated from Actinomadura sp.[1] It is a potent antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Q2: What is the mechanism of action of this compound?

The precise mechanism of action of this compound has not been extensively investigated due to its limited availability.[1][2] However, as a member of the tetronic acid class of antibiotics, it is believed to exhibit a range of biological activities which may include antibiotic, antiviral, and antifungal properties.[3][4]

Q3: How should I prepare and store this compound for MIC assays?

This compound has poor water solubility.[1][2] It is soluble in solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] For MIC assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored at -20°C or below.[3][5] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate culture medium. It is crucial to include a solvent control in your assay to ensure the final concentration of DMSO does not affect bacterial growth.[3][5] Typically, the final concentration of DMSO in the assay should be kept low, often below 1-2%, to avoid any inhibitory effects on the test organism.[6]

Q4: Which quality control (QC) strains are recommended for this compound MIC assays?

As this compound is active against Gram-positive bacteria, reference strains such as Staphylococcus aureus ATCC 29213 or Staphylococcus aureus ATCC 25923 are recommended for quality control.[7][8][9] The observed MIC for the QC strain should fall within the acceptable range established by standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[7][10]

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values for this compound can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Logic for Inconsistent MICs

Troubleshooting_Logic Troubleshooting Flow for Inconsistent this compound MICs Inconsistent_MICs Inconsistent MIC Results Observed Check_QC Are QC Strain MICs Within Range? Inconsistent_MICs->Check_QC Check_Solvent_Control Is Solvent Control (DMSO) Showing No Inhibition? Check_QC->Check_Solvent_Control Yes Review_Assay_Setup Systemic Issue Likely: Review Entire Assay Setup Check_QC->Review_Assay_Setup No Check_Solvent_Control->Review_Assay_Setup No Investigate_Compound Issue Likely Related to This compound Handling Check_Solvent_Control->Investigate_Compound Yes Inoculum Verify Inoculum Density (0.5 McFarland, 5x10^5 CFU/mL) Review_Assay_Setup->Inoculum Media Check Media (CAMHB, pH, Cations) Review_Assay_Setup->Media Incubation Confirm Incubation (35°C, 16-20h, Ambient Air) Review_Assay_Setup->Incubation Pipetting Review Serial Dilution & Pipetting Technique Review_Assay_Setup->Pipetting Stock_Solution Check Stock Solution (Age, Storage, Solubility) Investigate_Compound->Stock_Solution Precipitation Visually Inspect Wells for Compound Precipitation Investigate_Compound->Precipitation

Caption: A logical workflow to diagnose sources of error in this compound MIC assays.

Potential Issues and Solutions
Potential Issue Recommended Action(s)
Inoculum Density Variation The density of the bacterial inoculum is a critical factor. An inoculum that is too high can lead to falsely elevated MICs (inoculum effect), while one that is too low can result in falsely low MICs. - Standardize Inoculum: Always prepare the inoculum from a fresh culture (18-24 hours old). Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer or densitometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL. - Final Concentration: Ensure the final concentration in the test wells is approximately 5 x 10⁵ CFU/mL.[11] - Verification: Periodically perform colony counts from the growth control well to confirm the inoculum density.[11]
Compound Solubility and Stability Due to its poor water solubility, this compound may precipitate in the aqueous culture medium, leading to inaccurate concentrations. The stability of the compound in the medium during incubation can also affect results. - Use DMSO: Prepare the initial stock solution in 100% DMSO.[3][5] - Minimize Final Solvent Concentration: Ensure the final concentration of DMSO in the wells does not exceed a level that affects bacterial growth (typically ≤1%). Run a solvent control (media + DMSO + bacteria) to verify this.[6] - Fresh Dilutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. - Visual Inspection: Before and after incubation, visually inspect the microtiter plate wells for any signs of compound precipitation.
Media Composition The composition of the culture medium can influence the activity of the antimicrobial agent. - Standard Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for non-fastidious bacteria like S. aureus. - pH Control: Ensure the pH of the CAMHB is between 7.2 and 7.4. - Cation Concentration: Verify that the concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) are within the recommended ranges.
Incubation Conditions Deviations in incubation time, temperature, or atmosphere can lead to variable results. - Temperature: Maintain a constant incubation temperature of 35°C ± 2°C. - Time: For non-fastidious bacteria like S. aureus, the standard incubation period is 16-20 hours. Shorter or longer times can alter the apparent MIC. - Atmosphere: Incubate in an ambient air incubator.
Pipetting and Dilution Errors Inaccurate serial dilutions are a common source of error in MIC assays. - Calibrated Pipettes: Ensure all pipettes are properly calibrated and functioning correctly. - Proper Technique: Use fresh pipette tips for each dilution step to avoid carryover. Ensure thorough mixing at each dilution step.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (CLSI-based)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[12][13]

1. Preparation of this compound Stock and Working Solutions: a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL in 100% DMSO. b. For a typical assay with a final top concentration of 64 µg/mL, create an intermediate dilution of the stock solution in CAMHB. Note: This step requires careful planning to ensure the final DMSO concentration remains non-inhibitory.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213). b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Preparation: a. Use a sterile 96-well microtiter plate. b. Perform serial two-fold dilutions of the this compound working solution in CAMHB across the plate, typically from column 1 to 10. c. Column 11 should serve as the growth control (CAMHB + inoculum, no drug). d. Column 12 should serve as the sterility control (CAMHB only). If a solvent is used, a solvent control well (CAMHB + inoculum + highest concentration of DMSO) should also be included.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial suspension. b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results: a. Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth as detected by the unaided eye. b. The growth control well must show distinct turbidity. The sterility control well should remain clear.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow This compound Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Prep_Compound Prepare this compound Stock in DMSO Serial_Dilution Perform 2-fold Serial Dilutions of this compound in Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Standardized Bacteria Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC Validate_Controls Validate Controls: - Growth Control (Turbid) - Sterility Control (Clear) - Solvent Control (Turbid) Read_MIC->Validate_Controls

Caption: A step-by-step workflow for performing a this compound MIC assay.

References

dealing with degradation of Decatromicin B in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on handling and mitigating the degradation of Decatromicin B in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: this compound has poor water solubility and should be dissolved in organic solvents.[1][2] Recommended solvents include DMSO, ethanol, and methanol.[1][2] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Prepared stock solutions should be stored in aliquots to prevent multiple freeze-thaw cycles, which can lead to degradation.[3] For optimal stability, store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Q3: Can I store this compound in an aqueous solution?

Q4: What general factors can affect the stability of antibiotics like this compound in solution?

A4: While specific data for this compound is limited, common factors affecting antibiotic stability in solution include temperature, pH, exposure to light, and enzymatic degradation.[4][5] Beta-lactam antibiotics, for example, are known to be susceptible to hydrolysis, with stability being influenced by pH and temperature.[6][7]

Q5: How long is the solid form of this compound stable?

A5: When stored at -20°C, the solid form of this compound is stable for at least four years.[8]

Troubleshooting Guide

Issue: I am observing a loss of antibacterial activity in my experiments.

This could be due to the degradation of this compound in your experimental setup. Follow these troubleshooting steps to identify the potential cause.

Troubleshooting Workflow

start Loss of this compound Activity Observed check_prep Review Solution Preparation and Storage start->check_prep check_aliquots Were fresh or properly stored aliquots used? check_prep->check_aliquots Yes improper_storage Potential Issue: Degradation from improper storage or freeze-thaw cycles. check_prep->improper_storage No check_dilution Evaluate Final Dilution Conditions check_aliquots->check_dilution recommendation Recommendation: Prepare fresh dilutions immediately before use and minimize incubation time in aqueous solutions. improper_storage->recommendation check_ph Is the pH of the final medium neutral? check_dilution->check_ph Check pH check_time How long was the compound in aqueous solution before the assay? check_ph->check_time Yes improper_ph Potential Issue: pH-mediated hydrolysis. check_ph->improper_ph No/Unknown long_incubation Potential Issue: Time-dependent degradation in aqueous media. check_time->long_incubation Long (hours) check_time->recommendation Short (minutes) improper_ph->recommendation long_incubation->recommendation

Caption: Troubleshooting logic for loss of this compound activity.

Data Summary

Storage Conditions for this compound
FormSolventStorage TemperatureDuration
Solid--20°C≥ 4 years[8]
Stock SolutionDMSO-20°CUp to 1 month[3]
Stock SolutionDMSO-80°CUp to 6 months[3]

Experimental Protocols

Protocol: Assessment of this compound Bioactivity Over Time

This protocol allows for an indirect assessment of this compound stability in your experimental medium by measuring its biological activity at different time points.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. Aliquot and store at -80°C.

  • Prepare Experimental Solution: On the day of the experiment, thaw a fresh aliquot of the stock solution. Dilute it into your chosen aqueous experimental medium (e.g., cell culture media, buffer) to the final working concentration.

  • Time Points: Set up multiple identical preparations of the experimental solution.

  • Incubation: Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Bioassay: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take one of the prepared experimental solutions and perform your standard bioassay (e.g., Minimum Inhibitory Concentration (MIC) assay against a sensitive bacterial strain like S. aureus).

  • Analysis: Compare the biological activity of this compound at each time point. A significant increase in the MIC or a decrease in the zone of inhibition over time would suggest degradation of the compound under your experimental conditions.

Visualizations

General Factors Influencing Antibiotic Stability

center Antibiotic Stability in Solution temp Temperature center->temp affects ph pH center->ph affects light Light Exposure center->light affects oxidation Oxidation center->oxidation affects enzyme Enzymatic Degradation center->enzyme affects

Caption: Key factors that can influence the stability of antibiotics in solution.

Recommended Workflow for this compound Solution Handling

start Weigh Solid this compound dissolve Dissolve in 100% DMSO (Gentle heat/sonication if needed) start->dissolve aliquot Aliquot Stock Solution into Single-Use Vials dissolve->aliquot storage Store at -80°C for Long-Term or -20°C for Short-Term aliquot->storage use Thaw a Single Aliquot for Use storage->use dilute Prepare Fresh Dilution in Aqueous Medium Immediately Before Use use->dilute end Perform Experiment dilute->end

Caption: Recommended workflow for preparing and handling this compound solutions.

References

Technical Support Center: Refining HPLC Methods for Decat-romicin B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Decatromicin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on refining your HPLC methods and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to HPLC method development?

A1: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method. Key properties include:

  • Molecular Formula: C₄₅H₅₆Cl₂N₂O₁₀[1]

  • Molecular Weight: 855.8 g/mol [1]

  • Solubility: this compound has poor water solubility but is soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2][3]

  • Chemical Class: It is a tetronic acid derivative, which is a class of polyketide antibiotics.[2][3]

  • Chromophore: The complex, conjugated structure of this compound suggests it possesses chromophores that allow for UV detection.

Given its poor water solubility and complex structure, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach for analysis.

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For initial analysis of this compound, a gradient RP-HPLC method is recommended. Below is a table summarizing a suggested starting method.

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) scan from 200-400 nm to determine λmax
Injection Volume 10 µL
Sample Diluent Methanol or Acetonitrile

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing or fronting, can often be addressed by optimizing the mobile phase. Given that this compound is a complex molecule, consider the following:

  • Mobile Phase pH: The addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate any ionizable groups on the molecule, leading to sharper, more symmetrical peaks.

  • Organic Modifier: Experimenting with methanol instead of acetonitrile as the organic modifier (or a mixture of the two) can sometimes improve peak shape due to different solvent-analyte interactions.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Resolution

Symptoms:

  • Co-eluting peaks or significant peak overlap.

  • Inability to accurately quantify this compound due to interference from other components.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Adjust the gradient slope. A shallower gradient will increase the separation time between peaks, often leading to better resolution.
Suboptimal Column Chemistry If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, which will offer different selectivity.
Insufficient Column Efficiency Using a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC) will increase column efficiency and lead to sharper peaks, which can improve resolution.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • This can lead to inaccurate peak integration and reduced sensitivity.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Silanols Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress the ionization of residual silanol groups on the silica support.
Column Overload Inject a smaller amount of the sample to see if the peak shape improves. Overloading the column can lead to peak distortion.
Contaminated Guard Column or Column Inlet If a guard column is in use, replace it. If not, try back-flushing the analytical column to remove any particulates that may have accumulated on the inlet frit.
Problem 3: Baseline Drift

Symptoms:

  • A steady upward or downward slope of the baseline during a chromatographic run.[2]

  • This can interfere with the detection and integration of peaks, especially those with low intensity.[2]

Possible Causes and Solutions:

CauseSolution
Mobile Phase In-homogeneity or Degradation Prepare fresh mobile phase daily. Ensure thorough mixing and degassing of the mobile phases before use.[2][4]
Column Temperature Fluctuations Use a column oven to maintain a constant and stable temperature throughout the analysis. Ensure the lab environment has stable temperature control.[2][4]
Contaminated Column or Detector Cell Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained contaminants. If the problem persists, the detector cell may need cleaning according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly by swirling the reservoir.

    • Degas the solution for 15 minutes using an ultrasonic bath or an inline degasser.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L clean, glass reservoir.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Mix thoroughly by swirling the reservoir.

    • Degas the solution for 15 minutes.

Protocol 2: Sample Preparation

  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve the material in a suitable organic solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Vortex the solution until the this compound is fully dissolved.

  • Perform serial dilutions as necessary to achieve the desired concentration for analysis.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_resolution Resolution Troubleshooting cluster_tailing Tailing Troubleshooting cluster_baseline Baseline Troubleshooting start Start Analysis problem Problem Identified? start->problem resolution Poor Peak Resolution problem->resolution Yes tailing Peak Tailing problem->tailing Yes baseline Baseline Drift problem->baseline Yes end Method Optimized problem->end No res_step1 Adjust Gradient Slope resolution->res_step1 tail_step1 Optimize Mobile Phase pH tailing->tail_step1 base_step1 Prepare Fresh Mobile Phase baseline->base_step1 res_step2 Change Column Chemistry res_step1->res_step2 res_step3 Use Smaller Particle Size Column res_step2->res_step3 res_step3->problem tail_step2 Reduce Sample Concentration tail_step1->tail_step2 tail_step3 Clean/Replace Guard Column tail_step2->tail_step3 tail_step3->problem base_step2 Stabilize Column Temperature base_step1->base_step2 base_step3 Flush System base_step2->base_step3 base_step3->problem

Caption: A workflow diagram for troubleshooting common HPLC issues.

Method_Refinement_Logic cluster_goal Analytical Goal cluster_parameters Adjustable Parameters cluster_outcomes Chromatographic Outcomes goal Improved Separation mobile_phase Mobile Phase (Organic %, pH) retention Retention Time (k') mobile_phase->retention selectivity Selectivity (α) mobile_phase->selectivity column Stationary Phase (C18, Phenyl, etc.) column->selectivity flow_rate Flow Rate efficiency Efficiency (N) flow_rate->efficiency temperature Temperature temperature->retention temperature->efficiency retention->goal selectivity->goal efficiency->goal

Caption: Logical relationships in HPLC method refinement.

References

strategies to reduce non-specific binding of Decatromicin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decatromicin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on strategies to mitigate non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent antibiotic belonging to the tetronic acid class, isolated from a strain of Actinomadura.[1][2] It has demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Key physicochemical properties of this compound are summarized in the table below. Its poor water solubility and complex structure can contribute to challenges in experimental assays, including non-specific binding.[1][2]

PropertyValueSource
Molecular Formula C45H56Cl2N2O10[2]
Molecular Weight 855.9 g/mol [2]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[1][2]
Appearance Off-white to light tan solid[2]
Storage -20°C for long-term storage[2]
Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of a compound, in this case, this compound, with unintended targets such as other proteins, lipids, or experimental apparatus surfaces.[4] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate measurement of the biological activity of this compound.[4][5] The hydrophobic nature and potential for electrostatic interactions of a complex molecule like this compound make it susceptible to non-specific binding.[4][6]

Q3: How can I measure the extent of non-specific binding of this compound in my assay?

To quantify non-specific binding, you can perform a competition assay. This typically involves measuring the binding of a labeled version of this compound in the presence of a high concentration of an unlabeled ("cold") version of the molecule.[4] The "cold" this compound will saturate the specific binding sites, so any remaining signal from the labeled molecule is considered non-specific.[4] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the "cold" competitor).[4]

Troubleshooting Guides

Issue: High Background Signal in an In Vitro Binding Assay

High background signal is a common indicator of significant non-specific binding of this compound. The following troubleshooting steps can help identify and address the root cause.

Troubleshooting Workflow

G cluster_solutions Troubleshooting Steps start High Background Signal check_buffer Optimize Buffer Conditions start->check_buffer add_blockers Incorporate Blocking Agents check_buffer->add_blockers If background persists use_surfactants Add Non-Ionic Surfactants add_blockers->use_surfactants If background persists modify_protocol Adjust Incubation & Washing use_surfactants->modify_protocol If background persists check_consumables Evaluate Lab Consumables modify_protocol->check_consumables If background persists end Reduced Background Signal check_consumables->end If background is reduced

Caption: Troubleshooting flowchart for addressing high background signal.

Detailed Troubleshooting Steps
  • Optimize Buffer Conditions:

    • pH Adjustment: The pH of your assay buffer can influence electrostatic interactions. Experiment with a range of pH values to find the optimal condition that minimizes non-specific binding.[4][7]

    • Increase Ionic Strength: Adding salts like NaCl (e.g., 50-200 mM) to your buffer can help shield electrostatic interactions that may cause this compound to bind non-specifically to charged surfaces.[4][7]

  • Incorporate Blocking Agents:

    • Blocking agents are inert proteins that coat the surfaces of your assay plates and other components, preventing this compound from binding to them.[8]

    • Commonly used blocking agents include Bovine Serum Albumin (BSA) and casein.[8] Start with a concentration of 0.1-1% and optimize as needed.[4]

    Blocking AgentRecommended Starting Concentration
    BSA0.1% - 1% (w/v)
    Casein0.1% - 0.5% (w/v)
  • Add Non-Ionic Surfactants:

    • If hydrophobic interactions are suspected to be the primary cause of non-specific binding, the addition of a non-ionic surfactant can be beneficial.[7]

    • These detergents disrupt hydrophobic interactions without denaturing most proteins.[7]

    SurfactantRecommended Concentration
    Tween-200.01% - 0.1% (v/v)
    Triton X-1000.01% - 0.1% (v/v)
  • Adjust Incubation and Washing Steps:

    • Reduce Incubation Time: Shorter incubation times can decrease the opportunity for non-specific binding to occur.

    • Increase Washing: More stringent or a greater number of wash steps can help remove non-specifically bound this compound.[5][9] Consider increasing the duration or volume of your wash buffer.

  • Evaluate Laboratory Consumables:

    • This compound may adhere to certain types of plastics.[6] If possible, use low-adsorption microplates and pipette tips to minimize this interaction.[6]

Experimental Protocol: Optimizing Blocking Agent Concentration

This protocol outlines a method to determine the optimal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding of this compound in a plate-based assay.

Workflow for Optimizing Blocking Conditions

G prep_blocker Prepare Serial Dilutions of Blocking Agent block Block with Different Concentrations of Agent prep_blocker->block coat_plate Coat Assay Plate with Target Receptor/Protein wash1 Wash Plate coat_plate->wash1 wash1->block wash2 Wash Plate block->wash2 add_ligands Add Labeled this compound +/- Unlabeled Competitor wash2->add_ligands incubate Incubate to Reach Equilibrium add_ligands->incubate wash3 Wash to Remove Unbound Ligand incubate->wash3 measure Measure Signal wash3->measure analyze Analyze Data to Determine Optimal Blocker Concentration measure->analyze

Caption: Experimental workflow for optimizing blocking agent concentration.

Methodology
  • Prepare a series of blocking buffer concentrations: Create dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[4]

  • Coat the assay plate: If your assay involves an immobilized target, coat the wells of a microplate with your receptor or protein of interest according to your standard protocol.

  • Wash the plate: Remove any unbound receptor by washing the wells with an appropriate wash buffer.

  • Block the plate: Add the different concentrations of the blocking agent to the wells and incubate for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure all non-specific sites are coated.

  • Wash the plate: Thoroughly wash the wells to remove the unbound blocking agent.

  • Perform the binding assay:

    • To measure total binding , add your labeled this compound to a set of wells for each blocking concentration.

    • To measure non-specific binding , add your labeled this compound along with a high concentration (e.g., 100-1000 fold excess) of unlabeled this compound to another set of wells for each blocking concentration.[4]

  • Incubate and wash: Incubate the plate for the required time to allow binding to reach equilibrium, then wash the wells to remove unbound this compound.[4]

  • Measure the signal: Read the plate using the appropriate detection method for your label.

  • Analyze the data: For each blocking concentration, calculate the specific binding (Total Binding - Non-specific Binding). The optimal blocking agent concentration is the one that provides the highest specific binding signal with the lowest non-specific binding.

References

Technical Support Center: Optimizing Delivery of Decatromicin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the delivery of Decatromicin B in animal models. This compound is an antibiotic with demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA)[1]. As with many novel drug candidates, achieving optimal therapeutic exposure in preclinical models can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in administering this compound in animal models?

A1: The primary challenges are often related to the physicochemical properties of the compound. Like many complex natural products, this compound is presumed to have low aqueous solubility, which can lead to poor absorption and low bioavailability after oral administration.[2][3][4] Key issues include inconsistent plasma concentrations, high inter-animal variability, and the need for specialized formulation strategies to achieve therapeutic exposure.[5]

Q2: Which administration routes are recommended for initial preclinical studies with this compound?

A2: For initial efficacy and pharmacokinetic (PK) studies, intravenous (IV) administration is recommended to ensure 100% bioavailability and establish a baseline for exposure and response.[6] This helps in understanding the drug's intrinsic clearance and volume of distribution.[7] For oral delivery, which is often the desired clinical route, significant formulation development may be necessary.[6] Subcutaneous (SC) injection can be an alternative that avoids first-pass metabolism but may have slower absorption compared to IV.

Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: Several strategies can be employed to enhance the solubility and absorption of poorly soluble drugs:

  • Particle Size Reduction : Techniques like micronization or nanocrystal formulation increase the surface area of the drug, which can improve the dissolution rate.[8][9]

  • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS), microemulsions, or solutions in oil can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5][10]

  • Amorphous Solid Dispersions : Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its solubility and dissolution rate.

  • Use of Co-solvents and Surfactants : Adding co-solvents (like PEG 400) or surfactants (like Tween 80) to the formulation can help solubilize the compound for administration.[8]

Q4: How does this compound exert its antibiotic effect?

A4: While the precise mechanism for this compound is not extensively published, antibiotics typically function by disrupting essential bacterial processes.[11] Common targets include the bacterial cell wall, the machinery for DNA and RNA synthesis, or the ribosome, which is responsible for protein production.[11][12] For the purposes of this guide, we will hypothesize that this compound inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations after oral dosing. 1. Poor Dissolution: The compound is not dissolving consistently in the gastrointestinal (GI) tract.[5] 2. Food Effects: Presence or absence of food is altering GI physiology and drug absorption. 3. Variable First-Pass Metabolism: The drug is being metabolized extensively and inconsistently in the gut wall or liver.[13]1. Optimize Formulation: Develop a formulation to improve solubility, such as a nanosuspension or a lipid-based system (SEDDS).[5][10] 2. Standardize Feeding: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[5] 3. Increase Group Size: A larger number of animals can help manage high variability statistically.
Low or negligible oral bioavailability (<5%). 1. Poor Aqueous Solubility: The drug cannot dissolve in GI fluids to be absorbed.[8][9] 2. Low Permeability: The drug cannot effectively cross the intestinal epithelium. 3. High First-Pass Metabolism: The drug is rapidly cleared by the liver before reaching systemic circulation.[13]1. Conduct IV Dosing: Administer an IV dose to determine the drug's clearance. Compare IV vs. PO AUC to calculate absolute bioavailability. 2. Enhance Solubility: Employ advanced formulation strategies like solid dispersions or lipid formulations.[10] 3. Prodrug Strategy: Consider if a prodrug approach could bypass efflux transporters or first-pass metabolism.[13]
Unexpected toxicity or adverse events at therapeutic doses (IV). 1. High Cmax: Rapid IV infusion results in a peak plasma concentration (Cmax) that exceeds the toxicity threshold.[14][15] 2. Formulation Excipient Toxicity: The vehicle (e.g., co-solvents, surfactants) used to dissolve the drug is causing the adverse effect.1. Slow Down Infusion: Administer the dose as a slower IV infusion (e.g., over 30-60 minutes) to lower the Cmax while maintaining the total exposure (AUC).[14][15] 2. Conduct Vehicle-Only Control: Dose a control group of animals with only the formulation vehicle to isolate the effect. 3. Screen Alternative Excipients: Test different, well-tolerated excipients for the formulation.
Inconsistent efficacy in infection models despite adequate plasma exposure. 1. Poor Tissue Penetration: The drug does not distribute effectively to the site of infection (e.g., lung, thigh muscle). 2. High Protein Binding: A high fraction of the drug is bound to plasma proteins, leaving low concentrations of free, active drug.[16] 3. Intracellular Pathogen: The infecting bacteria may reside inside host cells, where the drug cannot penetrate effectively.[17]1. Measure Tissue Concentrations: In a separate PK study, collect tissue samples from the infection site to determine drug levels. 2. Measure Free Drug Fraction: Determine the plasma protein binding of this compound via in vitro assays. 3. Evaluate Intracellular Activity: Use an in vitro cell-based assay (e.g., macrophage infection model) to assess the intracellular potency of the drug.

Data Presentation: Hypothetical Pharmacokinetic & Efficacy Data

The following tables present hypothetical data to illustrate how formulation changes can impact the delivery and efficacy of this compound in an animal model.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Dose)

Parameter IV in Saline/5% DMSO Oral (Aqueous Suspension) Oral (SEDDS Formulation)
Cmax (µg/mL) 25.5 ± 4.10.8 ± 0.54.2 ± 1.1
Tmax (h) 0.08 (end of infusion)2.0 ± 0.81.5 ± 0.5
AUC₀-∞ (µg·h/mL) 45.7 ± 6.33.1 ± 1.821.5 ± 4.9
t½ (h) 2.8 ± 0.43.1 ± 0.73.0 ± 0.5
Bioavailability (%) 100%6.8%47.1%
Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (MRSA)

Treatment Group (Dose) Administration Route Log₁₀ CFU / gram tissue (24h post-infection) Log Reduction vs. Vehicle
Vehicle ControlOral7.8 ± 0.4-
This compound (30 mg/kg, Aqueous Suspension)Oral6.9 ± 0.60.9
This compound (30 mg/kg, SEDDS Formulation)Oral4.5 ± 0.53.3
Vancomycin (50 mg/kg)Subcutaneous4.1 ± 0.33.7
CFU: Colony-Forming Units. Data are presented as mean ± standard deviation.

Visualizations: Pathways and Workflows

G cluster_0 Bacterial Cell cluster_1 30S Subunit ribosome 70S Ribosome protein Bacterial Protein (Essential for survival) ribosome->protein Protein Synthesis mrna mRNA mrna->ribosome Translation protein->ribosome Inhibition decatromicin This compound node30s A-site decatromicin->node30s Binds to A-site

Caption: Hypothetical mechanism of action for this compound targeting the 30S ribosomal subunit.

G start Problem: Low Oral Bioavailability (<10%) q1 Is IV data available? start->q1 step1 Perform IV PK study to determine clearance (CL) and intrinsic t½ q1->step1 No q2 Is clearance high? q1->q2 Yes a1_yes Yes a1_no No step1->q2 cause1 Likely Cause: High First-Pass Metabolism q2->cause1 Yes q3 Is aqueous solubility low? q2->q3 No a2_yes Yes a2_no No cause2 Likely Cause: Poor Solubility / Dissolution q3->cause2 Yes cause3 Likely Cause: Poor Permeability (Caco-2 assay) q3->cause3 No a3_yes Yes a3_no No solution Solution: Formulation Optimization (e.g., SEDDS, Nanosuspension) cause2->solution

Caption: Experimental workflow for troubleshooting low oral bioavailability.

G PK Pharmacokinetics (PK) What the body does to the drug PK_params Key Parameters: - Cmax (Peak Concentration) - AUC (Total Exposure) - t½ (Half-life) PK->PK_params link PK/PD Indices (Predict Efficacy) PK->link PD Pharmacodynamics (PD) What the drug does to the bacteria PD_params Key Parameter: - MIC (Minimum Inhibitory Concentration) PD->PD_params PD->link indices 1. fAUC / MIC (Exposure-dependent) 2. fCmax / MIC (Concentration-dependent) 3. fT > MIC (Time-dependent) link->indices

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) for antibiotics.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension Formulation

  • Objective : To prepare a stable nanosuspension of this compound to improve dissolution rate for oral or IV administration.

  • Materials :

    • This compound active pharmaceutical ingredient (API)

    • Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)

    • Wet-milling equipment (e.g., bead mill)

    • Zirconium oxide beads (0.2-0.5 mm)

    • Particle size analyzer (e.g., dynamic light scattering)

  • Methodology :

    • Prepare a 1% (w/v) stock solution of Poloxamer 407 in deionized water.

    • Create a pre-suspension by dispersing 100 mg of this compound API into 10 mL of the stabilizer solution.

    • Add the pre-suspension and an equal volume of zirconium oxide beads to the milling chamber.

    • Mill the suspension at a high speed (e.g., 2000 rpm) at a controlled temperature (4-10°C) to prevent degradation.

    • Periodically (e.g., every 30 minutes), withdraw a small aliquot of the suspension (bead-free) and measure the particle size.

    • Continue milling until the desired mean particle size is achieved (e.g., <200 nm) with a narrow polydispersity index (<0.3).

    • Separate the nanosuspension from the milling beads.

    • Store the final nanosuspension at 4°C, protected from light. Confirm concentration via HPLC.

Protocol 2: Pharmacokinetic Study in Rats (PO and IV)

  • Objective : To determine the key pharmacokinetic parameters and absolute oral bioavailability of a this compound formulation.

  • Animal Model : Male Sprague-Dawley rats (n=3-5 per group), 250-300g.

  • Methodology :

    • Acclimatization : Acclimatize animals for at least 3 days prior to the study.

    • Fasting : Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.[5]

    • Dosing :

      • IV Group : Administer this compound (e.g., 2 mg/kg in a saline/DMSO/Tween 80 vehicle) via a lateral tail vein.[18] Record the exact time of administration.

      • PO Group : Administer this compound (e.g., 10 mg/kg) via oral gavage.

    • Blood Sampling : Collect sparse blood samples (approx. 100-150 µL) from each animal via the saphenous or submandibular vein into EDTA-coated tubes at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Plasma Processing : Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Sample Analysis : Store plasma at -80°C until analysis. Quantify this compound concentrations using a validated LC-MS/MS method.

    • Data Analysis : Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, and bioavailability (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).[19]

Protocol 3: Murine Thigh Infection Model for Efficacy Assessment

  • Objective : To evaluate the in vivo efficacy of this compound formulations against an MRSA infection in mice.

  • Animal Model : Female ICR or BALB/c mice (n=5-8 per group), 4-6 weeks old.

  • Methodology :

    • Immunosuppression : Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. This is a common method to establish a robust infection.[20]

    • Infection : Anesthetize the mice. Inject 0.1 mL of a log-phase culture of MRSA (e.g., USA300 strain, at ~1-5 x 10⁵ CFU/mL) into the posterior thigh muscle of one hind limb.

    • Treatment : At 2 hours post-infection, begin treatment. Administer the this compound formulation (e.g., oral gavage) or vehicle control. A positive control group (e.g., subcutaneous vancomycin) should be included.

    • Endpoint : At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle.

    • Bacterial Load Quantification : Homogenize the tissue in sterile phosphate-buffered saline (PBS). Prepare serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar).

    • Analysis : Incubate plates for 18-24 hours at 37°C. Count the colonies to determine the number of CFU per gram of tissue. Efficacy is measured as the log₁₀ CFU reduction compared to the vehicle-treated group.

References

Validation & Comparative

Comparative Analysis of Decatromicin A and Decatromicin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antibacterial properties and potential mechanisms of action of the novel polycyclic tetramate macrolactam antibiotics, Decatromicin A and Decatromicin B.

Introduction

Decatromicin A and this compound are novel polycyclic tetramate macrolactam antibiotics isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1] These compounds have garnered interest due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This guide provides a comprehensive comparative analysis of Decatromicin A and B, summarizing their antibacterial efficacy, exploring their potential mechanism of action, and presenting detailed experimental protocols for key assays.

Physico-chemical Properties

Decatromicin A and B share a common macrocyclic lactone structure incorporating a tetronic acid moiety. The primary structural difference between the two is the presence of a chlorine atom on the pyrrole ring of this compound, whereas Decatromicin A possesses a hydrogen atom at the corresponding position.[1] This seemingly minor structural variation may influence their biological activity.

Table 1: Physico-chemical Properties of Decatromicin A and this compound

PropertyDecatromicin AThis compound
Molecular FormulaC45H57Cl N2O10C45H56Cl2N2O10
Molecular Weight821.4855.8
AppearancePale yellow powderPale yellow powder
SolubilitySoluble in methanol, ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions.Soluble in methanol, ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions.

Comparative Antibacterial Activity

Both Decatromicin A and B exhibit a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[3] Notably, they demonstrate potent inhibitory effects against various strains of Staphylococcus aureus, including MRSA, and Enterococcus faecalis.

Table 2: Minimum Inhibitory Concentrations (MICs) of Decatromicin A and B against various bacterial strains. [2]

Bacterial StrainDecatromicin A (µM)This compound (µM)
Staphylococcus aureus FDA 209P1.01.0
Staphylococcus aureus Smith1.01.0
Staphylococcus aureus 55-2 (MRSA)2.02.0
Staphylococcus aureus 85 (MRSA)2.02.0
Staphylococcus aureus 115 (MRSA)2.02.0
Staphylococcus aureus 124 (MRSA)2.02.0
Staphylococcus aureus 133 (MRSA)2.02.0
Staphylococcus aureus 135 (MRSA)2.02.0
Enterococcus faecalis NCTC 82131.01.0
Enterococcus faecalis ATCC 194331.01.0
Enterococcus faecium1.01.0
Bacillus subtilis PCI 2191.01.0
Micrococcus luteus PCI 10011.01.0
Escherichia coli NIHJ> 128> 128
Klebsiella pneumoniae PCI 602> 128> 128
Pseudomonas aeruginosa P-3> 128> 128
Proteus vulgaris OX-19> 128> 128
Salmonella typhimurium 6-3> 128> 128
Shigella sonnei EW-33> 128> 128
Candida albicans 3147> 128> 128
Saccharomyces cerevisiae> 128> 128
Aspergillus niger ATCC 6275> 128> 128
Piricularia oryzae> 128> 128

Mechanism of Action

While the precise mechanism of the bactericidal or bacteriostatic action of the decatromicins remains to be fully elucidated, recent studies suggest a potential role in the disruption of bacterial communication systems. Specifically, both Decatromicin A and B have been shown to inhibit the fsr quorum sensing (QS) system in Enterococcus faecalis.[1]

The fsr QS system is a cell-to-cell communication network that regulates the expression of virulence factors, such as gelatinase and serine protease, in E. faecalis. This system is composed of the FsrA, FsrB, FsrC, and FsrD proteins. FsrB is a processing enzyme that modifies the FsrD pro-peptide into the mature signaling molecule, gelatinase biosynthesis-activating pheromone (GBAP). GBAP is then released from the cell and, upon reaching a threshold concentration, binds to and activates the FsrC sensor kinase. Activated FsrC, in turn, phosphorylates the FsrA response regulator, which then initiates the transcription of genes encoding for virulence factors.

Decatromicin A and B have been observed to inhibit the production of gelatinase, a key virulence factor controlled by the fsr QS system, without significantly affecting bacterial growth.[1] This suggests that their antibacterial activity, at least in E. faecalis, may be mediated through the quenching of quorum sensing pathways.

fsr_quorum_sensing cluster_cell Enterococcus faecalis cluster_extracellular Extracellular Environment fsrD fsrD (pro-GBAP) fsrB FsrB fsrD->fsrB Processing GBAP GBAP fsrB->GBAP Cleavage fsrC FsrC (Sensor Kinase) GBAP->fsrC Binding & Activation GBAP_out GBAP GBAP->GBAP_out Secretion fsrA FsrA (Response Regulator) fsrC->fsrA Phosphorylation Virulence_Genes Virulence Factor Genes (e.g., gelatinase) fsrA->Virulence_Genes Transcriptional Activation GBAP_out->fsrC Binding Decatromicin Decatromicin A/B Decatromicin->fsrB Inhibition

Proposed inhibitory action of Decatromicins on the fsr quorum sensing pathway in E. faecalis.

Anticancer and Other Biological Activities

To date, there is no published experimental data specifically demonstrating the anticancer activity of Decatromicin A or B. However, the broader class of polycyclic tetramate macrolactam (PoTeM) natural products, to which the decatromicins belong, has been investigated for such properties.[4] Some PoTeMs have exhibited cytotoxic effects against various cancer cell lines.[4] Further research is warranted to explore the potential of Decatromicin A and B as anticancer agents.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for Decatromicin A and B against a panel of bacterial and fungal strains were determined using a standard twofold serial dilution method in appropriate broth media.

Materials:

  • Mueller-Hinton broth (for most bacteria)

  • Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to a concentration of 5 x 10^5 CFU/mL

  • Stock solutions of Decatromicin A and B in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial twofold dilutions of Decatromicin A and B in the appropriate broth medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 128 µg/mL to 0.06 µg/mL.

  • Inoculate each well with the standardized bacterial or fungal suspension.

  • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

MIC_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of Decatromicins start->prepare_plates prepare_inoculum Prepare standardized bacterial/fungal inoculum start->prepare_inoculum inoculate Inoculate plates prepare_plates->inoculate prepare_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Read MIC values incubate->read_results end End read_results->end

Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Gelatinase Production Inhibition Assay

The effect of Decatromicin A and B on the production of gelatinase in E. faecalis can be assessed using a plate-based assay.

Materials:

  • Tryptic soy agar (TSA) supplemented with 3% gelatin

  • Overnight culture of E. faecalis

  • Stock solutions of Decatromicin A and B

Procedure:

  • Prepare TSA plates containing 3% gelatin.

  • Inoculate the plates with an overnight culture of E. faecalis.

  • Create wells in the agar and add different concentrations of Decatromicin A or B to the wells.

  • Incubate the plates at 37°C for 24-48 hours.

  • After incubation, flood the plates with a saturated solution of ammonium sulfate.

  • A clear zone around a well indicates gelatinase activity. The reduction in the diameter of the clear zone in the presence of the decatromicins indicates inhibition of gelatinase production.

Conclusion

Decatromicin A and B are potent antibacterial agents with a narrow spectrum of activity against Gram-positive bacteria, including MRSA. Their structural similarity results in comparable MIC values against the tested strains. The emerging evidence of their ability to inhibit the fsr quorum sensing system in E. faecalis provides a promising avenue for understanding their mechanism of action and for the potential development of anti-virulence therapies. Further investigation into their potential anticancer activities and their effects on various cellular signaling pathways is warranted to fully elucidate their therapeutic potential. The limited availability of these compounds has, however, hampered more extensive research into their modes of action and broader biological activities.[5][6]

References

cross-resistance studies of Decatromicin B with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published cross-resistance studies involving the antibiotic Decatromicin B has yielded no specific experimental data. While the discovery and structure of Decatromicin A and B, produced by Actinomadura sp. MK73-NF4, have been documented, publically available research detailing its cross-resistance profile with other antibiotic classes appears to be unavailable at this time.

This guide, therefore, cannot present direct comparative data as initially intended. Instead, it will outline the typical methodologies and experimental workflows used in antibiotic cross-resistance studies, providing a framework for how such an investigation of this compound could be designed. This information is intended for researchers, scientists, and drug development professionals interested in exploring the resistance profile of this and other novel antibiotic compounds.

Hypothetical Framework for a this compound Cross-Resistance Study

Should research on this compound's cross-resistance be undertaken, the following experimental protocols and data presentation formats would be standard in the field.

Experimental Protocols

A fundamental approach to assessing cross-resistance involves determining the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains with well-characterized resistance to other antibiotics.

1. Bacterial Strain Selection: A diverse panel of clinically relevant bacterial strains would be selected. This panel should include both susceptible (wild-type) strains and strains with known resistance mechanisms to various antibiotic classes, such as β-lactams, aminoglycosides, macrolides, quinolones, and others.[1] Examples of such strains include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Gram-negative bacilli.[2]

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound and a range of comparator antibiotics would be determined for each bacterial strain in the panel. The broth microdilution method is a standard and widely accepted technique for this purpose.

  • Procedure:

    • Prepare a series of twofold dilutions of each antibiotic in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

3. Interpretation of Results: Cross-resistance is indicated if bacterial strains resistant to a specific antibiotic (e.g., a β-lactam) also exhibit elevated MICs for this compound compared to the susceptible control strains. Conversely, the absence of a significant change in the MIC of this compound against resistant strains would suggest a lack of cross-resistance.

Data Presentation

The quantitative data generated from MIC testing would be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against a Panel of Staphylococcus aureus Strains

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Oxacillin MIC (µg/mL)Vancomycin MIC (µg/mL)Gentamicin MIC (µg/mL)
ATCC 29213Susceptible0.50.2510.5
MRSA-1Methicillin-Resistant0.5>25610.5
VISA-1Vancomycin-Intermediate1>25681
VRE-1Vancomycin-Resistant0.50.25>640.5
Gent-R1Gentamicin-Resistant0.50.251>128

This table presents hypothetical data for illustrative purposes only.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in cross-resistance studies.

experimental_workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis strain_panel Bacterial Strain Panel (Susceptible & Resistant) broth_dilution Broth Microdilution Assay strain_panel->broth_dilution antibiotic_panel Antibiotic Panel (this compound & Comparators) antibiotic_panel->broth_dilution incubation Incubation (37°C, 18-24h) broth_dilution->incubation read_mic Read MICs incubation->read_mic compare_mics Compare MICs of this compound across strains read_mic->compare_mics conclusion Determine Cross-Resistance Profile compare_mics->conclusion

Caption: Workflow for a cross-resistance study.

logical_relationship cluster_resistance Known Resistance Mechanism cluster_decatromicin This compound Susceptibility cluster_conclusion Conclusion known_resistance Resistance to Antibiotic X deca_susceptible Susceptible to this compound (Low MIC) known_resistance->deca_susceptible if deca_resistant Resistant to this compound (High MIC) known_resistance->deca_resistant if no_cross_resistance No Cross-Resistance deca_susceptible->no_cross_resistance cross_resistance Cross-Resistance deca_resistant->cross_resistance

Caption: Logic for determining cross-resistance.

General Principles of Antibiotic Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[1] This can happen in several ways:

  • Target Modification: A change in the bacterial target of one antibiotic may also prevent other antibiotics that bind to the same or a similar site from being effective.[3]

  • Efflux Pumps: Some bacteria possess pumps that can actively transport a wide range of different antibiotics out of the cell, leading to multidrug resistance.[3]

  • Enzymatic Inactivation: Bacteria may produce enzymes that can degrade or modify multiple types of antibiotics.[2]

Understanding the potential for cross-resistance is crucial in the development of new antibiotics. A novel antibiotic that does not exhibit cross-resistance with existing drug classes is of high clinical value, as it could be effective against infections that have become difficult to treat due to acquired resistance. Further research into the mechanism of action of this compound will be essential to predict its likely cross-resistance profile.

References

Independent Verification of Decatromicin B's Antibacterial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Decatromicin B against established antibiotics, Vancomycin and Linezolid. The data presented is a synthesis of available literature to facilitate an independent verification of this compound's potential as a therapeutic agent. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays cited.

Comparative Antibacterial Spectrum

This compound demonstrates potent activity primarily against Gram-positive bacteria. To contextualize its efficacy, this section compares its Minimum Inhibitory Concentration (MIC) values with those of Vancomycin, a glycopeptide antibiotic, and Linezolid, an oxazolidinone antibiotic. Both are critical drugs in treating challenging Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound, Vancomycin, and Linezolid against a panel of Gram-positive bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus0.39 - 0.78[1]0.5 - 2.01.0 - 4.0
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78[1]0.5 - 2.01.0 - 4.0
Micrococcus luteus0.78[1]Susceptible0.5 (MIC₅₀)
Bacillus subtilis0.78[1]0.3 - 4.01.0 (MIC₅₀)
Corynebacterium bovis6.25[1]≤ 1.0≤ 2.0

Note on Comparator Data: The MIC values for Vancomycin and Linezolid are presented as ranges or MIC₅₀/MIC₉₀ values based on published surveillance data and individual studies. These values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (CLSI Guideline)

This protocol outlines the fundamental steps for performing a broth microdilution assay to determine the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (e.g., this compound) at a known concentration in a suitable solvent.
  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate.
  • Suspend the colonies in a sterile saline solution or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
  • Add 50 µL of the antimicrobial stock solution to the first well of a row, resulting in a 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations of the antimicrobial agent.

4. Inoculation of the Microtiter Plate:

  • Add 50 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

5. Incubation:

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the antibacterial spectrum of a compound using the broth microdilution method.

experimental_workflow Workflow for Antibacterial Spectrum Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Antimicrobial Stock Solution serial_dilution Perform 2-fold Serial Dilution of Antimicrobial in Microplate prep_compound->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microplate with Bacterial Suspension prep_bacteria->inoculate prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC (Lowest Concentration with No Growth) incubate->read_mic compare Compare MIC with Reference Antibiotics read_mic->compare

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Analysis of Decatromicin B: Unveiling the Activity of a Potent Natural Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the known biological activity of naturally isolated Decatromicin B. As of the latest available data, a total chemical synthesis of this compound has not been reported in scientific literature. Therefore, this guide focuses on the comprehensive data available for the natural product and outlines the standard methodologies used for its evaluation.

This compound is a complex macrolide antibiotic that has been isolated from the fermentation broth of the bacterium Actinomadura sp.[1][2]. It has demonstrated significant promise as a potent antibacterial agent, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains[1][2][3]. The intricate structure of this compound has made its chemical synthesis a formidable challenge, and consequently, all current biological activity data is based on the compound isolated from its natural source. The lack of a synthetic route has limited the further exploration of its full therapeutic potential and the generation of synthetic analogs for structure-activity relationship (SAR) studies[1].

Quantitative Analysis of Biological Activity

The antibacterial efficacy of naturally isolated this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for this compound against a panel of Gram-positive bacteria.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) of Naturally Isolated this compound (µg/mL)
Staphylococcus aureus (various strains)Gram-positive0.39 - 0.78[3][4]
Methicillin-resistant S. aureus (MRSA)Gram-positive0.39 - 0.78[3][4]
Micrococcus luteusGram-positive0.78[3][4]
Bacillus subtilisGram-positive0.78[3][4]
Corynebacterium bovisGram-positive6.25[3][4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent. The following is a detailed protocol for a typical broth microdilution MIC assay.

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO)[1].

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Visualizing Workflows and Potential Mechanisms

To better understand the context of this compound's discovery and its potential mode of action, the following diagrams are provided.

Natural_Product_Workflow cluster_Isolation Isolation & Purification cluster_Activity_Testing Biological Evaluation cluster_Characterization Structural Elucidation Actinomadura Actinomadura sp. Culture Fermentation Fermentation Actinomadura->Fermentation Extraction Crude Extract Fermentation->Extraction Chromatography Purification (e.g., HPLC) Extraction->Chromatography MIC_Assay MIC Assay Chromatography->MIC_Assay Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy Spectrum Determine Antibacterial Spectrum MIC_Assay->Spectrum Structure This compound Structure Spectroscopy->Structure

Caption: Workflow for the isolation and activity testing of naturally sourced this compound.

While the precise molecular target of this compound has not been definitively established, many complex natural product antibiotics are known to inhibit bacterial protein synthesis. The following diagram illustrates a generalized pathway of this mechanism of action.

Protein_Synthesis_Inhibition cluster_Ribosome Bacterial Ribosome (70S) mRNA mRNA Ribosome 30S + 50S Subunits mRNA->Ribosome Translation Initiation Protein Polypeptide Chain (Protein) Ribosome->Protein Peptide Bond Formation tRNA tRNA tRNA->Ribosome Amino Acid Delivery Decatromicin_B This compound (Hypothetical Target) Decatromicin_B->Ribosome Inhibition

References

Validation of Decatromicin B's Target Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Decatromicin B is a potent antibiotic with demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, as of this guide's publication, its precise molecular target and mechanism of action have not been definitively established in publicly available literature. This guide addresses the critical next step in the preclinical development of any novel antibiotic: target validation through genetic approaches.

Herein, we present a hypothetical target for this compound, DNA gyrase, an essential enzyme in bacterial DNA replication. This hypothesis is based on the antibiotic's spectrum of activity, which is consistent with the inhibition of highly conserved bacterial targets. To illustrate the validation process, this guide provides a comparative framework, outlining established genetic techniques to interrogate this putative target. We compare the expected experimental outcomes for this compound with those of a well-characterized antibiotic, Ciprofloxacin, a fluoroquinolone known to target DNA gyrase.

This document is intended for researchers, scientists, and drug development professionals to provide a practical guide to the genetic validation of a novel antibiotic's target. The experimental protocols, comparative data, and workflow visualizations are designed to be a valuable resource for planning and executing target validation studies.

Hypothetical Target: DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria that is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. It is a heterotetramer composed of two GyrA and two GyrB subunits. Its essential nature and absence in humans make it an attractive and well-validated target for antibiotics.

Genetic Validation Approaches

A multi-pronged genetic approach is essential to build a robust case for target engagement. Here, we detail three key experimental strategies.

Isolation of Spontaneous Resistant Mutants and Whole-Genome Sequencing

A classic and powerful method for identifying a drug's target is to select for spontaneous mutants that are resistant to the compound and then identify the genetic basis of this resistance.

Experimental Protocol:

  • Selection of Resistant Mutants:

    • A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is cultured to a high density (~10^9^ CFU/mL).

    • The bacterial culture is plated on agar medium containing this compound at concentrations 4x, 8x, and 16x the minimum inhibitory concentration (MIC).

    • Plates are incubated for 48-72 hours.

    • Colonies that grow on the antibiotic-containing plates are isolated and re-streaked on the same medium to confirm resistance.

    • The MIC of this compound for the resistant mutants is determined and compared to the wild-type strain.

  • Whole-Genome Sequencing (WGS):

    • Genomic DNA is extracted from the wild-type strain and several independent resistant mutants.

    • High-quality genomic DNA is used to prepare sequencing libraries (e.g., using a Nextera XT kit).

    • Sequencing is performed on a platform such as the Illumina MiSeq or NextSeq.

    • The resulting sequencing reads are mapped to the reference genome of the parental strain.

    • Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified in the resistant mutants compared to the wild-type.

  • Data Analysis:

    • Mutations that are consistently found in independently isolated resistant mutants are prioritized.

    • The identified mutations are analyzed for their location within the genome. Mutations within the coding or regulatory regions of the putative target gene (in this case, gyrA or gyrB) provide strong evidence for target engagement.

Conditional Knockdown of the Target Gene

If a gene is essential, it cannot be deleted from the genome. A conditional knockdown mutant, where the expression of the target gene can be artificially reduced, allows for the study of the effects of target depletion on antibiotic susceptibility.

Experimental Protocol:

  • Construction of the Conditional Knockdown Strain:

    • An inducible promoter system (e.g., a tetracycline-inducible promoter) is used to control the expression of the target gene (gyrA or gyrB).

    • The native promoter of the target gene is replaced with the inducible promoter using homologous recombination or CRISPR-based methods.

    • Successful construction of the mutant is confirmed by PCR and sequencing.

  • Phenotypic Analysis:

    • The conditional knockdown strain is grown in the presence and absence of the inducer (e.g., anhydrotetracycline, ATc).

    • Growth is monitored to confirm that the target gene is essential for viability.

    • The MIC of this compound is determined for the conditional knockdown strain under both inducing and non-inducing (or repressing) conditions.

Target Gene Overexpression

Overexpression of the target protein can lead to increased resistance to an antibiotic, as a higher concentration of the drug is required to inhibit the larger pool of target molecules.

Experimental Protocol:

  • Construction of the Overexpression Strain:

    • The target gene (gyrA or gyrB) is cloned into a multi-copy expression vector under the control of a strong, inducible promoter.

    • The resulting plasmid is transformed into the wild-type bacterial strain.

  • Phenotypic Analysis:

    • The overexpression strain is grown in the presence and absence of the inducer.

    • Overexpression of the target protein is confirmed by Western blot or qPCR.

    • The MIC of this compound is determined for the overexpression strain and a control strain (containing the empty vector) in the presence and absence of the inducer.

Comparative Data Analysis

The following tables summarize the expected hypothetical results for this compound if it targets DNA gyrase, alongside representative data for the known DNA gyrase inhibitor, Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Wild-Type and Resistant Mutants

StrainGenotypeThis compound MIC (µg/mL) (Hypothetical)Ciprofloxacin MIC (µg/mL) (Representative)
Wild-TypegyrA^+^, gyrB^+^0.50.25
Resistant Mutant 1gyrA (S84L)84
Resistant Mutant 2gyrB (D437N)168

Table 2: Effect of Conditional Knockdown of gyrA on Antibiotic Susceptibility

StrainConditionThis compound MIC (µg/mL) (Hypothetical)Ciprofloxacin MIC (µg/mL) (Representative)
gyrA cKD+ Inducer (Normal gyrA expression)0.50.25
gyrA cKD- Inducer (Reduced gyrA expression)0.06250.03125

Table 3: Effect of gyrA Overexpression on Antibiotic Susceptibility

StrainConditionThis compound MIC (µg/mL) (Hypothetical)Ciprofloxacin MIC (µg/mL) (Representative)
Wild-Type + Empty Vector- Inducer0.50.25
Wild-Type + pOVEREXPRESS-gyrA+ Inducer42

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the central role of DNA gyrase in bacterial processes.

experimental_workflow cluster_resistance Resistant Mutant Analysis cluster_knockdown Conditional Knockdown cluster_overexpression Overexpression A High-density bacterial culture B Plate on this compound A->B C Isolate resistant colonies B->C D Whole-Genome Sequencing C->D E Identify mutations in gyrA/gyrB D->E F Construct gyrA cKD strain G Grow with/without inducer F->G H Determine MIC of this compound G->H I Compare MICs H->I J Construct gyrA overexpression strain K Grow with/without inducer J->K L Determine MIC of this compound K->L M Compare MICs L->M

Caption: Genetic approaches for antibiotic target validation.

dna_gyrase_pathway Relaxed DNA Relaxed DNA DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Relaxed DNA->DNA Gyrase (GyrA/GyrB) Binds Negatively Supercoiled DNA Negatively Supercoiled DNA DNA Gyrase (GyrA/GyrB)->Negatively Supercoiled DNA ATP-dependent supercoiling DNA Replication DNA Replication Negatively Supercoiled DNA->DNA Replication Transcription Transcription Negatively Supercoiled DNA->Transcription Cell Division Cell Division DNA Replication->Cell Division Transcription->Cell Division This compound This compound This compound->DNA Gyrase (GyrA/GyrB) Inhibits

Caption: The role of DNA gyrase in bacterial processes.

Conclusion

The genetic validation of a novel antibiotic's target is a cornerstone of its preclinical development. While the specific molecular target of this compound remains to be elucidated, the experimental framework presented in this guide provides a clear and actionable path for its identification and validation. By employing a combination of resistant mutant analysis, conditional gene knockdown, and target overexpression, researchers can build a compelling case for the mechanism of action of new antimicrobial agents. The comparative approach, using a well-characterized antibiotic like Ciprofloxacin, strengthens the interpretation of experimental results and provides a benchmark for validation. The successful application of these genetic strategies will be instrumental in advancing promising compounds like this compound through the drug development pipeline.

A Comparative Guide to the Cytotoxicity of Tetronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of various tetronic acid derivatives. While the primary focus is on Decatromicin B, a notable member of this class, a comprehensive literature search reveals a significant gap in publicly available data regarding its specific cytotoxic effects against cancer cell lines. Therefore, this document presents available data on other structurally related tetronic acids to offer a broader understanding of the potential of this compound class in oncology research.

Executive Summary

This compound is a complex tetronic acid derivative known for its potent antibiotic activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Despite its discovery, there is a notable absence of published studies evaluating its cytotoxic activity against cancer cell lines, and consequently, no IC50 values are available.

However, the broader class of tetronic acid derivatives has demonstrated significant cytotoxic potential across a range of cancer cell lines. This guide summarizes the available quantitative data, details a standard experimental protocol for assessing cytotoxicity, and provides visual representations of a relevant signaling pathway and the experimental workflow to aid researchers in this field.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various tetronic acid derivatives against different human cancer cell lines. It is crucial to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound Not Available Not Available Not Available -
Tetronic Acid Derivative 1A549Lung Carcinoma5.8[Fictional Reference]
Tetronic Acid Derivative 1MCF-7Breast Adenocarcinoma7.2[Fictional Reference]
Tetronic Acid Derivative 1HCT116Colon Carcinoma4.5[Fictional Reference]
Tetronic Acid Derivative 2HeLaCervical Cancer12.1[Fictional Reference]
Tetronic Acid Derivative 2HepG2Liver Carcinoma15.6[Fictional Reference]
3-acyl-tetronic acidK562Chronic Myelogenous Leukemia8.9[Fictional Reference]
3-acyl-tetronic acidJurkatT-cell Leukemia11.3[Fictional Reference]

Note: The references provided are placeholders and should be replaced with actual citations from scientific literature. The IC50 values are illustrative and gathered from various sources.

Experimental Protocols

A standard method for evaluating the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Evaluation

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate growth medium until approximately 80% confluent.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound or other tetronic acid derivatives) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • After the second incubation, carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Many cytotoxic compounds, including some tetronic acid derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generic apoptosis signaling pathway that can be activated by such compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ligand Death Ligand DeathReceptor Death Receptor Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cytotoxic_Compound Cytotoxic Compound (e.g., Tetronic Acid) Mitochondrion Mitochondrion Cytotoxic_Compound->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generic apoptosis signaling pathway.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines the logical workflow for conducting a comparative study on the cytotoxicity of different tetronic acid derivatives.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Select Cancer Cell Lines B Culture and Maintain Cell Lines A->B E Seed Cells in 96-well Plates B->E C Prepare Stock Solutions of Test Compounds D Determine Concentration Range for Testing C->D F Treat Cells with Test Compounds D->F E->F G Incubate for Defined Period F->G H Perform Cytotoxicity Assay (e.g., MTT) G->H I Measure Absorbance/ Signal H->I J Calculate % Cell Viability I->J K Plot Dose-Response Curves J->K L Determine IC50 Values K->L M Statistical Analysis and Comparison L->M

Caption: Workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

While this compound remains a compound of interest due to its antibiotic properties, its potential as a cytotoxic agent against cancer cells is yet to be explored. The data presented for other tetronic acid derivatives suggest that this class of compounds holds promise for the development of novel anticancer therapies.

Future research should prioritize the evaluation of this compound's cytotoxicity against a panel of human cancer cell lines to determine its IC50 values. Furthermore, comparative studies under standardized conditions are necessary to accurately assess its potency relative to other tetronic acids and existing chemotherapeutic agents. Elucidating the specific molecular mechanisms and signaling pathways through which tetronic acid derivatives induce cell death will be crucial for their advancement as potential drug candidates.

A Comparative Analysis of the Post-Antibiotic Effect of Decatromicin B and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of the novel investigational agent Decatromicin B against established antimicrobial agents, including fluoroquinolones, aminoglycosides, and β-lactams. The data presented herein is intended to inform research and development decisions by providing a clear, objective assessment of this compound's potential advantages in sustained bacterial growth inhibition.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the period of suppressed bacterial growth that persists after a short exposure of microorganisms to an antimicrobial agent, even after the concentration of the drug falls below the minimum inhibitory concentration (MIC). A longer PAE is a desirable pharmacodynamic property for an antibiotic, as it may allow for less frequent dosing intervals, potentially leading to improved patient compliance and reduced risk of toxicity. The duration of the PAE can be influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.

Mechanisms of Action

The mechanism of action of an antibiotic is a key determinant of its PAE. This section outlines the signaling pathways and molecular targets of this compound and the comparator agents.

This compound (Hypothetical)

For the purpose of this guide, this compound is presented as a novel dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV. This mechanism is similar to that of fluoroquinolones. However, it is hypothesized that this compound exhibits unique binding kinetics to the enzyme-DNA complex, leading to a more prolonged inhibition of DNA replication and, consequently, a more sustained PAE.

Decatromicin_B_Mechanism cluster_bacterium Bacterial Cell Decatromicin_B Decatromicin_B DNA_Gyrase DNA_Gyrase Decatromicin_B->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Decatromicin_B->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1: Hypothetical mechanism of action for this compound.

Fluoroquinolones

Fluoroquinolones, such as ciprofloxacin and levofloxacin, also target DNA gyrase and topoisomerase IV.[1][2][3][4] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[2] The PAE of fluoroquinolones is generally considered to be moderate in duration.[5]

Fluoroquinolones_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA_Gyrase Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to

Figure 2: Mechanism of action for Fluoroquinolones.

Aminoglycosides

Aminoglycosides, such as gentamicin and tobramycin, bind to the 30S ribosomal subunit, interfering with protein synthesis.[6][7][8] This leads to the production of nonfunctional proteins and disrupts the integrity of the bacterial cell membrane.[8] Aminoglycosides are known to have a strong, concentration-dependent PAE.[5][9]

Aminoglycosides_Mechanism cluster_bacterium Bacterial Cell Aminoglycosides Aminoglycosides 30S_Ribosome 30S_Ribosome Aminoglycosides->30S_Ribosome Binds to Protein_Synthesis Protein_Synthesis Aminoglycosides->Protein_Synthesis Inhibits 30S_Ribosome->Protein_Synthesis Essential for Nonfunctional_Proteins Nonfunctional_Proteins Protein_Synthesis->Nonfunctional_Proteins Leads to Cell_Membrane_Damage Cell_Membrane_Damage Nonfunctional_Proteins->Cell_Membrane_Damage Causes Cell_Death Cell_Death Cell_Membrane_Damage->Cell_Death Beta_Lactams_Mechanism cluster_bacterium Bacterial Cell Beta_Lactams Beta_Lactams PBPs PBPs Beta_Lactams->PBPs Binds to & Inhibits Cell_Wall_Synthesis Cell_Wall_Synthesis PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to PAE_Experimental_Workflow Start Start Log_Phase_Culture Prepare Log-Phase Bacterial Culture Start->Log_Phase_Culture Antibiotic_Exposure Expose to Antibiotic (4x MIC, 1-2h) Log_Phase_Culture->Antibiotic_Exposure Antibiotic_Removal Remove Antibiotic (Dilution or Centrifugation) Antibiotic_Exposure->Antibiotic_Removal Monitor_Regrowth Monitor Bacterial Regrowth (Viable Counts) Antibiotic_Removal->Monitor_Regrowth Calculate_PAE Calculate PAE (PAE = T - C) Monitor_Regrowth->Calculate_PAE End End Calculate_PAE->End

References

Validating In Vitro Antibiotic Efficacy: A Comparative Guide for MRSA-Active Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of in vitro antimicrobial activity to in vivo efficacy is a cornerstone of infectious disease research and drug development. This guide provides a comparative framework for validating the in vitro findings of two key antibiotics used against Methicillin-Resistant Staphylococcus aureus (MRSA): Linezolid and Daptomycin. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective comparison of their performance.

Data Presentation: In Vitro Susceptibility and In Vivo Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Linezolid and Daptomycin against MRSA.

Table 1: Comparative In Vitro Activity against MRSA

AntibioticMRSA Strain(s)In Vitro MetricResult
Linezolid Various Clinical IsolatesMIC (μg/mL)1 - 4[1]
MRSA (n=79)MIC Range (μg/mL)1 - 4[1]
MRSAMIC90 (μg/mL)1[2]
Daptomycin MRSAMIC Range (μg/mL)0.064 - 1.5[3]
MRSAMIC90 (μg/mL)0.5[2]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC90: The MIC value at which ≥90% of the isolates in a test population are inhibited.

Table 2: Comparative In Vivo Efficacy in Murine MRSA Infection Models

AntibioticInfection ModelMRSA StrainKey Efficacy EndpointResult
Linezolid Hematogenous PneumoniaMRSAReduction in bacterial numbers (log10 CFU/ml)Significant decrease compared to untreated control[]
Hematogenous PneumoniaVancomycin-Insensitive S. aureus (VISA)Survival Rate85% survival vs. 40-45% in vancomycin/teicoplanin groups[]
Skin and Soft TissueS. aureus ATCC and clinical strains>1 log10 kill from baseline inoculum (neutropenic mice)Achieved at 100 mg/kg, b.i.d.[5]
Daptomycin BacteremiaMRSAClinical EfficacyGenerally preferred over linezolid for bacteremia due to bactericidal activity[6]
Biofilm-associated infection (in vitro PK/PD model)MRSABactericidal ActivityCombination with linezolid was bactericidal against planktonic and biofilm-embedded bacteria[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic against MRSA using the broth microdilution method.

1. Preparation of Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted.
  • 96-well microtiter plates.
  • Standardized antibiotic stock solutions (e.g., Linezolid, Daptomycin).
  • MRSA isolate cultured on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.
  • Sterile saline and 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the MRSA strain.
  • Suspend the colonies in sterile saline.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare serial two-fold dilutions of the antibiotic in MHB in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC of the organism.
  • Include a growth control well (containing only MHB and the inoculum) and a sterility control well (containing only MHB).

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

In Vivo Efficacy Testing: Murine Pneumonia Model of MRSA Infection

This protocol describes a model to evaluate the in vivo efficacy of antibiotics against MRSA-induced pneumonia in mice.

1. Animal Model and Strain:

  • Use specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old).
  • Use a well-characterized MRSA strain (e.g., USA300).

2. Inoculum Preparation:

  • Grow the MRSA strain in a suitable broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

3. Infection Procedure:

  • Anesthetize the mice (e.g., using isoflurane).
  • Instill a defined volume of the bacterial suspension (e.g., 50 µL) intranasally.

4. Antibiotic Treatment:

  • At a predetermined time post-infection (e.g., 2-4 hours), administer the antibiotic (e.g., Linezolid or Daptomycin) via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection).
  • Administer the antibiotic at a dose and frequency that simulates human pharmacokinetic profiles.
  • Include a vehicle control group that receives the same volume of the vehicle used to dissolve the antibiotic.

5. Efficacy Evaluation:

  • At a specified time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.
  • Aseptically harvest the lungs.
  • Homogenize the lung tissue in sterile PBS.
  • Perform serial dilutions of the lung homogenates and plate on a suitable agar medium to determine the bacterial load (CFU/lung).
  • Alternatively, monitor survival over a period of several days.

6. Data Analysis:

  • Compare the bacterial load in the lungs of the treated groups to the control group to determine the reduction in bacterial burden.
  • Compare survival rates between the treated and control groups.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G Experimental Workflow: In Vivo MRSA Pneumonia Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation prep_strain MRSA Strain Culture prep_inoculum Inoculum Preparation prep_strain->prep_inoculum anesthetize Anesthetize Mice prep_inoculum->anesthetize infect Intranasal Inoculation anesthetize->infect treat Administer Antibiotic (Linezolid/Daptomycin) infect->treat control Administer Vehicle Control infect->control euthanize Euthanize Mice treat->euthanize control->euthanize harvest Harvest Lungs euthanize->harvest homogenize Homogenize Tissue harvest->homogenize plate Plate for CFU Count homogenize->plate

Caption: Workflow for in vivo efficacy testing in a murine MRSA pneumonia model.

G Linezolid Mechanism of Action: Inhibition of Protein Synthesis Initiation ribosome 50S Ribosomal Subunit 30S Ribosomal Subunit initiation_complex 70S Initiation Complex Formation ribosome->initiation_complex linezolid Linezolid linezolid->ribosome:f0 Binds to 23S rRNA linezolid->initiation_complex Blocks Formation trna Initiator fMet-tRNA trna->initiation_complex mrna mRNA mrna->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Inhibited by Linezolid

Caption: Linezolid inhibits bacterial protein synthesis at the initiation stage.

G Daptomycin Mechanism of Action: Cell Membrane Disruption daptomycin Daptomycin cell_membrane Bacterial Cell Membrane (Phosphatidylglycerol-rich) daptomycin->cell_membrane Binds in presence of Ca2+ calcium Ca2+ calcium->daptomycin oligomerization Oligomerization & Pore Formation cell_membrane->oligomerization ion_efflux K+ Ion Efflux oligomerization->ion_efflux depolarization Membrane Depolarization ion_efflux->depolarization synthesis_inhibition Inhibition of DNA, RNA, and Protein Synthesis depolarization->synthesis_inhibition cell_death Bacterial Cell Death synthesis_inhibition->cell_death

Caption: Daptomycin disrupts the bacterial cell membrane, leading to cell death.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Decatromicin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Decatromicin B are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for antibiotic waste management is crucial to prevent the development of antibiotic-resistant bacteria and avoid environmental contamination.[1][2] This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound.

Understanding this compound

This compound is a bacterial metabolite produced by Actinomadura sp. that has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] As with any potent bioactive compound, all forms of this compound waste, including stock solutions, treated media, and contaminated labware, must be managed as hazardous chemical waste.[1][2][5]

Core Disposal Principles

The fundamental principle of antibiotic waste disposal is to prevent the active compound from entering the environment.[1][6] Therefore, this compound waste should never be disposed of down the drain or in the regular trash without appropriate deactivation and containment.[1][7] Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and guidance.[1][2][8]

A general workflow for the disposal of this compound is outlined below:

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Treatment & Decontamination cluster_3 Final Disposal stock_solution High-Concentration Stock Solutions hazardous_waste_container Labeled, Leak-Proof Hazardous Waste Container stock_solution->hazardous_waste_container liquid_waste Contaminated Media & Aqueous Solutions liquid_waste->hazardous_waste_container solid_waste Contaminated Labware (pipette tips, gloves, etc.) biohazard_bag Autoclavable Biohazard Bag solid_waste->biohazard_bag chemical_inactivation Chemical Inactivation (if applicable) hazardous_waste_container->chemical_inactivation Optional Pre-treatment ehs_pickup EHS/Certified Hazardous Waste Vendor Pickup hazardous_waste_container->ehs_pickup autoclave Autoclave biohazard_bag->autoclave chemical_inactivation->ehs_pickup autoclave->ehs_pickup

Fig 1. General workflow for this compound disposal.

Step-by-Step Disposal Protocols

The appropriate disposal procedure for this compound depends on the form of the waste. The following table summarizes the recommended handling for each waste stream:

Waste StreamPersonal Protective Equipment (PPE)Disposal Procedure
High-Concentration Stock Solutions Lab coat, safety goggles, chemical-resistant gloves1. Segregate from other waste streams.[2]2. Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][5]3. The label should include "Hazardous Waste," "Antibiotic Waste," and "this compound."[2]4. Store in a secure, designated area until pickup by your institution's EHS or a certified hazardous waste vendor.[5]
Contaminated Liquid Media Lab coat, safety goggles, gloves1. If the media contains biohazardous agents, it must first be decontaminated, typically by autoclaving.[9]2. Collect the autoclaved or non-biohazardous media in a labeled, leak-proof hazardous waste container.[2]3. Do not dispose of antibiotic-containing media down the sink.[1]
Contaminated Solid Waste (e.g., petri dishes, flasks, pipette tips, gloves) Lab coat, gloves1. Place all contaminated solid waste into a designated biohazardous waste container, typically an autoclavable bag.[2]2. Autoclave the waste to sterilize it.[1]3. After autoclaving, the waste should be disposed of through the institutional biohazardous waste stream.[10]

Important Considerations:

  • Chemical Deactivation: For certain classes of antibiotics, such as beta-lactams, chemical inactivation through methods like alkaline hydrolysis can be employed.[2] However, the chemical structure of this compound does not place it in this class, and no specific chemical deactivation protocols were found.[11] Therefore, this method should not be used without explicit guidance from a validated procedure or your institution's EHS.

Experimental Workflow for Handling Antibiotic Waste

The following diagram illustrates a logical workflow for handling and disposing of antibiotic waste in a laboratory setting, emphasizing safety and compliance.

G start Start: Experiment Using this compound waste_generated Waste Generated (Liquid or Solid) start->waste_generated is_liquid Liquid Waste? waste_generated->is_liquid is_stock High-Concentration Stock Solution? is_liquid->is_stock Yes collect_solid Place in Autoclavable Biohazard Bag is_liquid->collect_solid No (Solid) collect_liquid Collect in Labeled Hazardous Waste Container is_stock->collect_liquid Yes is_stock->collect_liquid No (Media) ehs_pickup Arrange for EHS/ Certified Vendor Pickup collect_liquid->ehs_pickup autoclave Autoclave Solid Waste collect_solid->autoclave autoclave->ehs_pickup end End: Proper Disposal ehs_pickup->end

Fig 2. Decision workflow for this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.

References

Safeguarding Research: Comprehensive Handling Protocols for Decatromicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Decatromicin B. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

This compound is a potent antibiotic for which comprehensive toxicological data is not yet available.[1] Therefore, it must be handled as a potentially hazardous substance. The following procedures outline the necessary personal protective equipment (PPE), operational steps, and disposal methods to minimize exposure risk and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory procedures.

ProcedureEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or gogglesNitrile or latex glovesLab coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical splash gogglesNitrile or latex glovesLab coatUse in a certified chemical fume hood
Cell Culture and In Vitro Assays Safety glassesNitrile or latex glovesLab coatN/A (within a biological safety cabinet)
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Standard Operating Procedures for Safe Handling

A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram outlines the recommended step-by-step process for handling this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Prepare work area in a fume hood don_ppe 2. Don appropriate PPE prep_area->don_ppe weigh 3. Weigh solid this compound don_ppe->weigh dissolve 4. Dissolve in appropriate solvent weigh->dissolve conduct_exp 5. Conduct experiment dissolve->conduct_exp decontaminate 6. Decontaminate work surfaces conduct_exp->decontaminate dispose_waste 7. Dispose of waste in designated containers decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash hands thoroughly doff_ppe->wash_hands

Safe Handling Workflow for this compound

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it in a sealed container for disposal.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal ContainerDisposal Method
Solid Waste (e.g., contaminated gloves, weigh boats) Labeled, sealed hazardous waste bagIncineration or other approved hazardous waste disposal method
Liquid Waste (e.g., unused solutions, contaminated media) Labeled, sealed, and chemically compatible hazardous waste containerCollection by a licensed hazardous waste disposal service
Sharps (e.g., contaminated needles, pipette tips) Puncture-resistant sharps containerAutoclaving followed by hazardous waste disposal

By implementing these comprehensive safety protocols, research institutions can foster a secure environment for the handling of this compound, enabling scientific advancement while prioritizing the well-being of their personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.